molecular formula C24H33NO4 B15568576 Spiramine A

Spiramine A

Cat. No.: B15568576
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-OWOZRORESA-N
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Description

Spiramine A is a diterpenoid. It derives from a hydride of an atisane.
This compound has been reported in Spiraea japonica with data available.

Properties

IUPAC Name

[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELMDXCJZDIBP-OWOZRORESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331622
Record name Spiramine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114531-28-1
Record name Spiramine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiramine A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, an atisine-type diterpenoid alkaloid, represents a class of complex natural products with significant biological potential. Isolated from the roots of Spiraea japonica, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols and quantitative data. Furthermore, it delves into the known biological activities of this compound and related compounds, offering insights into its mechanism of action and potential signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Diterpenoid alkaloids are a diverse group of natural products renowned for their intricate chemical structures and potent biological activities. Among these, the atisine-type alkaloids, found predominantly in the plant genera Aconitum, Delphinium, and Spiraea, have been a subject of extensive phytochemical and pharmacological investigation.[1] this compound, a representative of this class, was first isolated from Spiraea japonica, a plant with a history of use in traditional medicine. This guide will provide an in-depth look at the scientific journey of this compound, from its natural source to its potential as a bioactive molecule.

Discovery and Sourcing

This compound is a naturally occurring diterpenoid alkaloid found in the roots of plants belonging to the Spiraea genus, particularly Spiraea japonica and its various cultivars.[1][2][3][4] The initial discovery and structural elucidation of this compound were the result of extensive phytochemical investigations of these plants, led by researchers such as Hao et al. and Wang et al.[1][4] These studies have been instrumental in characterizing the diverse array of spiramine compounds.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₃₃NO₄[1](--INVALID-LINK--)
Molecular Weight 399.5 g/mol [1](--INVALID-LINK--)
Class Diterpenoid Alkaloid (Atisine-type)[5][6]
Natural Source Spiraea japonica[1][2][3][4]

Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography. While specific details can vary between laboratories, the following protocol outlines a general and effective methodology based on published literature for the isolation of diterpenoid alkaloids from Spiraea japonica.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the dried roots of Spiraea japonica.

Materials:

  • Dried and powdered roots of Spiraea japonica

  • Ethanol (B145695) (95%)

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia (B1221849) water (NH₄OH)

  • Chloroform (B151607) (CHCl₃)

  • Silica (B1680970) gel for column chromatography (200-300 mesh)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, acetone)

  • Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄)

  • Iodine vapor or other suitable visualization agent

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Air-dried and powdered roots of Spiraea japonica are extracted exhaustively with 95% ethanol at room temperature.

    • The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is suspended in a 2% HCl solution and filtered.

    • The acidic solution is then basified with ammonia water to a pH of 9-10.

    • The alkaline solution is extracted with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol or chloroform-acetone.

    • Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rƒ values to this compound are pooled.

    • Further purification of the pooled fractions is achieved by repeated column chromatography on silica gel and Sephadex LH-20 until pure this compound is obtained.

  • Purity Assessment:

    • The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yields can vary depending on the plant material and extraction efficiency, studies on related diterpenoid alkaloids from Spiraea japonica provide an estimate of the expected yield.

ParameterValue
Starting Material Dried roots of Spiraea japonica
Typical Yield Range 0.001% - 0.01% (by dry weight)

Note: This is an estimated range based on the isolation of similar compounds from the same plant source.

Biological Activities and Mechanism of Action

This compound and its structural analogs have demonstrated a range of biological activities, with anti-inflammatory and anti-platelet aggregation effects being the most prominent.

Anti-inflammatory Activity

Derivatives of spiramines have been shown to possess anti-inflammatory properties.[5] While the precise mechanism of this compound is still under investigation, the anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory cytokines.

  • MAPK (Mitogen-activated protein kinase) Pathway: The MAPK signaling cascade plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates MAPKKK MAPKKK Stimulus->MAPKKK Activates SpiramineA This compound SpiramineA->IKK Inhibits (?) MAPKK MAPKK SpiramineA->MAPKK Inhibits (?) IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB->NFkB_p65_p50 Releases MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_translocation AP-1 Translocation AP1->AP1_translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Inflammatory_Genes AP1_translocation->Inflammatory_Genes

Caption: Putative anti-inflammatory signaling pathways targeted by this compound.
Anti-platelet Aggregation Activity

Several atisine-type diterpene alkaloids isolated from Spiraea japonica have demonstrated significant inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation.[6] This suggests that this compound may also possess anti-platelet activity, which could be beneficial in the prevention of thrombosis.

Cytotoxicity

Derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, indicating potential cytotoxic activity.[5] This suggests that this compound and its derivatives could be investigated as potential anticancer agents.

Experimental Protocols for Biological Assays

The following are general protocols for assessing the biological activities of this compound. These protocols are based on standard methods and may require optimization for specific experimental conditions.

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with this compound solvent) and a positive control (cells treated with LPS only).

  • Nitric Oxide Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Spiraea japonica, stands out as a promising natural product with potential therapeutic applications. Its anti-inflammatory and potential anti-platelet and cytotoxic activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action. Furthermore, synthetic and medicinal chemistry efforts could lead to the development of novel analogs with improved potency and selectivity. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.

References

Elucidation of the Spiramycin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document provides a detailed technical guide on the biosynthetic pathway of Spiramycin (B21755) , a 16-membered macrolide antibiotic. The initial topic requested was "Spiramine A," which is a distinct diterpenoid natural product. Given the depth of information requested, including detailed biosynthetic pathways, quantitative data, and experimental protocols, it is presumed that the intended subject was the well-researched antibiotic, Spiramycin. The elucidation of this compound's biosynthesis is not extensively documented in publicly available scientific literature.

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of the elucidation of the spiramycin biosynthetic pathway in the producing organism, Streptomyces ambofaciens. It covers the genetic organization, enzymatic functions, and regulatory networks that govern the synthesis of this medically important antibiotic. The content is structured to provide clear, actionable information for researchers in natural product biosynthesis and drug development.

Overview of the Spiramycin Biosynthetic Pathway

Spiramycin is a macrolide antibiotic comprising a 16-membered polyketide lactone core, platenolide, which is decorated with three deoxyhexose sugars: mycaminose (B1220238), forosamine, and mycarose. The biosynthesis is a complex process involving a Type I polyketide synthase (PKS), dedicated pathways for deoxysugar synthesis, a series of glycosylation steps, and subsequent tailoring reactions. The entire pathway is encoded by a large gene cluster spanning over 85 kb in the Streptomyces ambofaciens genome.[1][2]

The overall biosynthetic logic can be divided into four major stages:

  • Polyketide Backbone Synthesis: Assembly of the platenolide I macrocycle by the modular Type I PKS.

  • Deoxysugar Biosynthesis: Formation of the activated sugar donors TDP-mycaminose, TDP-forosamine, and TDP-mycarose from glucose-1-phosphate.

  • Glycosylation: Sequential attachment of the three deoxysugars to the platenolide core.

  • Post-PKS Tailoring: A series of enzymatic modifications to the macrolactone ring and attached sugars to yield the final spiramycin congeners.

Below is a diagram illustrating the major stages of spiramycin biosynthesis.

G cluster_0 Primary Metabolism cluster_1 Spiramycin Biosynthesis Acyl-CoA Precursors Acyl-CoA Precursors PKS Polyketide Synthase (PKS) (srmG genes) Acyl-CoA Precursors->PKS Extender Units Glucose-1-Phosphate Glucose-1-Phosphate Sugar_Synthesis Deoxysugar Biosynthesis (srm genes) Glucose-1-Phosphate->Sugar_Synthesis Glycosylation Glycosyltransferases (GTs) (srm5, srm29, srm38) PKS->Glycosylation Platenolide I Sugar_Synthesis->Glycosylation TDP-Sugars Tailoring Post-PKS Tailoring (srm13, srm26, etc.) Glycosylation->Tailoring Glycosylated Intermediates Spiramycins Spiramycins I, II, III Tailoring->Spiramycins

Figure 1: Overall workflow of Spiramycin biosynthesis.

Genetic Organization of the Spiramycin Biosynthetic Gene Cluster

The spiramycin biosynthetic gene cluster in S. ambofaciens is a contiguous region of over 85 kb containing more than 50 open reading frames (ORFs).[2] These genes encode all the necessary enzymes for spiramycin production, regulation, and self-resistance. The functions of many of these genes have been inferred through sequence homology and confirmed by gene inactivation experiments.

Table 1: Key Genes in the Spiramycin Biosynthetic Cluster and Their Functions

Gene(s)Encoded Protein/FunctionStage of Biosynthesis
srmG (I-V)Type I Polyketide Synthase (PKS)1. Polyketide Synthesis
srm2Acyltransferase4. Post-PKS Tailoring
srm5Glycosyltransferase (Mycaminose)3. Glycosylation
srm6Auxiliary Protein for GT3. Glycosylation
srm13Cytochrome P450 (C-19 oxidation)4. Post-PKS Tailoring
srm22 (srmR)Transcriptional ActivatorRegulation
srm26Ketoreductase (C-9 reduction)4. Post-PKS Tailoring
srm28Auxiliary Protein for GT3. Glycosylation
srm29Glycosyltransferase (Forosamine)3. Glycosylation
srm38Glycosyltransferase (Mycarose)3. Glycosylation
srm40Pathway-specific ActivatorRegulation
Various srm genesEnzymes for deoxysugar biosynthesis2. Deoxysugar Synthesis

Source: Data compiled from multiple studies on the spiramycin gene cluster.[1][3]

Detailed Biosynthetic Pathway

Stage 1: Platenolide I Synthesis

The 16-membered macrolactone ring of spiramycin, platenolide I, is synthesized by a modular Type I PKS encoded by the srmG genes. This multienzyme complex consists of a loading module and several extension modules. Each module is responsible for the incorporation and modification of a specific acyl-CoA extender unit. The assembly follows a colinear model, where the order of modules on the PKS dictates the sequence of extender units in the final polyketide chain.

PKS_Assembly_Line cluster_PKS srmG Polyketide Synthase LM Loading Module AT ACP M1 Module 1 KS AT KR ACP LM->M1 M2 Module 2 KS AT KR ACP M1->M2 M_dots ... M2->M_dots Mn Module n KS AT ... ACP M_dots->Mn TE Thioesterase (TE) Mn->TE Platenolide Platenolide I TE->Platenolide Cyclization & Release Start Starter Unit (e.g., Acetyl-CoA) Start->LM Extender Extender Units (Malonyl-CoA, etc.) Extender->M1 Extender->M2 Extender->Mn

Figure 2: Modular organization of the Type I PKS for platenolide I synthesis.
Stage 2: Deoxysugar Biosynthesis

The three deoxysugars—mycaminose, forosamine, and mycarose—are synthesized from the primary metabolite glucose-1-phosphate through dedicated pathways encoded by genes within the srm cluster. These pathways involve a series of enzymatic reactions including dehydration, amination, reduction, and methylation to produce the final TDP-activated sugar donors ready for glycosylation.

Stage 3 & 4: Glycosylation and Post-PKS Tailoring

Following the synthesis of the platenolide I core and the TDP-sugars, a series of tailoring reactions occur. These include the sequential attachment of the sugars and modifications to the lactone ring. Gene inactivation studies have been crucial in elucidating the order of these events.

The proposed sequence of post-PKS modifications is as follows:

  • C-9 Reduction: The keto group at C-9 of platenolide I is reduced to a hydroxyl group by the ketoreductase Srm26.

  • First Glycosylation: The mycaminosyltransferase Srm5, with the assistance of auxiliary proteins Srm6 and/or Srm28, attaches TDP-mycaminose to the C-5 hydroxyl group of the modified platenolide, forming forocidin.

  • C-19 Oxidation: The C-19 methyl group is oxidized to a formyl group by the cytochrome P450 enzyme Srm13.

  • Second Glycosylation: The forosaminyltransferase Srm29, aided by the auxiliary protein Srm28, attaches TDP-forosamine to the C-9 hydroxyl group, yielding neospiramycin.

  • Third Glycosylation: The mycarosyltransferase Srm38 attaches TDP-mycarose to the 4'-hydroxyl group of the mycaminose moiety, forming spiramycin I.

  • Final Acylations: The 3-hydroxyl group is acylated to produce spiramycin II (acetyl) and spiramycin III (propionyl), a reaction likely catalyzed by an acyltransferase such as Srm2.

Spiramycin_Pathway PlatenolideI Platenolide I PlatenolideI_mod1 9-dihydro-platenolide I PlatenolideI->PlatenolideI_mod1 Srm26 (C-9 reduction) Forocidin Forocidin PlatenolideI_mod1->Forocidin Srm5 (GT) + TDP-Mycaminose + Srm6/Srm28 Forocidin_mod Oxidized Forocidin Forocidin->Forocidin_mod Srm13 (C-19 oxidation) Neospiramycin Neospiramycin Forocidin_mod->Neospiramycin Srm29 (GT) + TDP-Forosamine + Srm28 SpiramycinI Spiramycin I Neospiramycin->SpiramycinI Srm38 (GT) + TDP-Mycarose SpiramycinII_III Spiramycin II & III SpiramycinI->SpiramycinII_III Srm2 (Acyltransferase) + Acetyl/Propionyl-CoA

Figure 3: Post-PKS tailoring and glycosylation pathway of Spiramycin.

Regulation of Spiramycin Biosynthesis

The production of spiramycin is tightly regulated at the transcriptional level. A hierarchical cascade involving at least two activators, Srm22 (srmR) and Srm40, controls the expression of the biosynthetic genes.

  • Srm22 (srmR): This gene encodes an activator that is required for the expression of srm40.

  • Srm40: This is a pathway-specific activator that controls the transcription of most, if not all, of the spiramycin biosynthetic genes.

Disruption of either srm22 or srm40 completely abolishes spiramycin production, while their overexpression leads to an increase in yield.

Regulatory_Cascade Srm22 Srm22 (SrmR) Srm40 Srm40 Srm22->Srm40 Activates expression of srm_genes Spiramycin Biosynthetic Genes (srmG, srm5, srm29, etc.) Srm40->srm_genes Activates transcription of Spiramycin Spiramycin srm_genes->Spiramycin Leads to production of

Figure 4: Regulatory cascade controlling Spiramycin biosynthesis.

Quantitative Data on Spiramycin Production

Table 2: Spiramycin Production in Wild-Type and Glycosyltransferase Mutant Strains

StrainRelevant GenotypeSpiramycin Production (% of Wild-Type)Key Intermediate Accumulated
OSC2Wild-Type100%Spiramycins
SPM121Δsrm50%Platenolide I/II
SPM108Δsrm290%Forocidin
SPM110Δsrm380%Neospiramycin
SPM109Δsrm30~100%Spiramycins

Data adapted from a study on spiramycin glycosyltransferases, demonstrating the essential role of srm5, srm29, and srm38.srm30 was found to be non-essential for spiramycin biosynthesis.

Table 3: Effect of Regulatory Gene Overexpression on Spiramycin Production

StrainPlasmid (Overexpressed Gene)Relative Spiramycin Production
OSC2 (Wild-Type)Control Vector1.0
OSC2 (Wild-Type)pSPM525 (srm22)2.2
OSC2 (Wild-Type)pSPM75 (srm40)3.8

Data adapted from a study on the regulation of spiramycin biosynthesis, showing increased production upon overexpression of activators Srm22 and Srm40.

Key Experimental Protocols

The elucidation of the spiramycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for some of the key experiments.

Gene Inactivation by PCR-Targeting in S. ambofaciens

This method is used to create targeted gene deletions to study the function of specific genes in the biosynthetic pathway.

Principle: A disruption cassette containing an antibiotic resistance gene is generated by PCR. The primers used have extensions homologous to the regions flanking the target gene. This PCR product is then introduced into E. coli carrying a cosmid with the spiramycin gene cluster and a λ-Red recombination system. The target gene on the cosmid is replaced by the disruption cassette. The modified cosmid is then transferred to S. ambofaciens via intergeneric conjugation, and homologous recombination leads to the replacement of the chromosomal gene.

Gene_Inactivation_Workflow cluster_pcr Step 1: PCR Amplification cluster_recombine Step 2: λ-Red Recombination in E. coli cluster_conjugation Step 3: Intergeneric Conjugation cluster_strep Step 4: Homologous Recombination in Streptomyces PCR Amplify resistance cassette with primers containing homology arms Recombine Transform E. coli (containing spiramycin cosmid and λ-Red system) with PCR product PCR->Recombine Cosmid Mutated Cosmid Recombine->Cosmid Homologous Recombination Conjugation Transfer mutated cosmid from E. coli to S. ambofaciens Cosmid->Conjugation Strep_Recombine Screen for exconjugants with double crossover event Conjugation->Strep_Recombine Mutant S. ambofaciens Gene Knockout Mutant Strep_Recombine->Mutant

Figure 5: Experimental workflow for gene inactivation in Streptomyces.

Protocol Outline:

  • Design Primers: Design forward and reverse primers with ~40 nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene, and ~20 nucleotide priming sequences for the resistance cassette template.

  • PCR Amplification: Perform PCR using a template plasmid containing the desired antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) to generate the disruption cassette.

  • λ-Red Mediated Recombination: Introduce the purified PCR product into electrocompetent E. coli expressing the λ-Red recombinase and containing the target cosmid. Select for colonies with the disrupted cosmid.

  • Intergeneric Conjugation: Transfer the mutated cosmid from the E. coli donor strain to S. ambofaciens via conjugation on a suitable agar (B569324) medium.

  • Selection and Screening: Select for S. ambofaciens exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal gene with the resistance cassette. Verify the gene knockout by PCR analysis.

Analysis of Spiramycin and Intermediates by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the primary analytical method for identifying and quantifying spiramycin and its biosynthetic intermediates from culture extracts.

Protocol Outline:

  • Sample Preparation: Grow the S. ambofaciens strain (wild-type or mutant) in a suitable production medium (e.g., MP5 medium) for several days. Centrifuge the culture to pellet the mycelia and filter the supernatant.

  • HPLC Separation: Inject the filtered supernatant onto a reverse-phase C18 column. Elute the metabolites using a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • UV Detection: Monitor the elution profile at 232 nm, the characteristic absorbance wavelength for spiramycin's conjugated diene system.

  • Mass Spectrometry Analysis: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in positive ion mode to detect the protonated molecular ions [M+H]⁺ of spiramycin congeners and biosynthetic intermediates.

  • Compound Identification: Identify compounds by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards or by deducing their structures from the mass spectra of extracts from known gene deletion mutants.

Isotopic Labeling Studies

Isotopic labeling experiments are used to trace the incorporation of primary metabolic precursors into the spiramycin molecule, confirming the building blocks of the polyketide chain and deoxysugars.

Principle: The producing organism is fed a stable isotope-labeled precursor (e.g., [1-¹³C]acetate, [¹³C₆]-glucose). The spiramycin produced is then purified and analyzed by Mass Spectrometry or NMR to determine the location and extent of isotope incorporation.

Protocol Outline:

  • Precursor Feeding: Add a stable isotope-labeled precursor to the fermentation medium of S. ambofaciens at a specific time point during growth.

  • Fermentation and Purification: Continue the fermentation to allow for the production and incorporation of the labeled precursor into spiramycin. Purify spiramycin from the culture broth.

  • Mass Spectrometry Analysis: Analyze the purified spiramycin by high-resolution mass spectrometry. Compare the mass spectrum of the labeled spiramycin to that of an unlabeled standard to determine the mass shift, which indicates the number of incorporated labeled atoms.

  • NMR Analysis (for positional information): For detailed positional information, acquire ¹³C-NMR spectra of the labeled spiramycin. The enhanced signals of specific carbon atoms will reveal their origin from the labeled precursor.

Conclusion and Future Directions

The elucidation of the spiramycin biosynthetic pathway is a testament to the power of combining molecular genetics, biochemistry, and analytical chemistry. A thorough understanding of the gene cluster, the function of each enzyme, and the intricate regulatory network has been achieved. This knowledge provides a robust foundation for rational strain improvement efforts to increase spiramycin titers through metabolic engineering. Furthermore, the characterized biosynthetic enzymes, particularly the glycosyltransferases and tailoring enzymes, represent a valuable toolkit for combinatorial biosynthesis and the generation of novel macrolide analogues with potentially improved pharmacological properties. Future research may focus on the detailed kinetic characterization of the biosynthetic enzymes, the structural biology of the PKS modules and tailoring enzymes to guide protein engineering, and the heterologous expression of the entire pathway in an optimized host for enhanced production and analogue generation.

References

An In-depth Technical Guide to Spiramine A: Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, a complex diterpenoid alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, covering its natural sources, isolation, and the synthesis of its derivatives. Particular focus is placed on the promising anti-tumor activities of these compounds, including their ability to induce apoptosis through a novel Bax/Bak-independent pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and oncology drug development, offering detailed experimental protocols and insights into the mechanisms of action of this intriguing class of molecules.

Introduction

Diterpenoid alkaloids are a diverse group of natural products known for their complex chemical structures and significant biological activities. Among these, the atisine-type diterpenoid alkaloids isolated from the plant genus Spiraea have shown notable potential. This compound, a member of this family, is a diterpenoid alkaloid naturally found in the terrestrial plant Spiraea japonica. While initial broad searches for "Spiramine" may lead to confusion with the macrolide antibiotic "Spiramycin," it is crucial to distinguish this compound as a structurally and functionally distinct entity.

Recent research has highlighted the therapeutic promise of spiramine derivatives, particularly in the realm of oncology. Certain synthetic analogs of Spiramine C and D, featuring an α,β-unsaturated ketone moiety, have been demonstrated to induce apoptosis in cancer cells, including those resistant to conventional therapies. A key finding is that this pro-apoptotic activity can occur independently of the central apoptosis regulators Bax and Bak, suggesting a novel mechanism of action that could be exploited for the development of new anticancer agents. This guide will delve into the technical details of this compound and its derivatives, from their natural origins to their potential clinical applications.

Natural Sources and Isolation of this compound

The primary natural source of this compound is the plant Spiraea japonica, a species belonging to the Rosaceae family. Various parts of the plant, particularly the roots, have been found to contain a rich diversity of diterpenoid alkaloids, including this compound and its congeners.

Quantitative Data on Spiramine Alkaloids from Spiraea japonica

The following table summarizes the various spiramine alkaloids isolated from different varieties of Spiraea japonica. While specific yield data for this compound is not consistently reported across all studies, this table provides an overview of the chemical diversity within this plant species.

Alkaloid NamePlant VarietyPlant PartReference
This compoundSpiraea japonica var. acutaRoots[1]
Spiramine PSpiraea japonica var. acutaRoots[1]
Spiramine QSpiraea japonica var. acutaRoots[1]
Spiramine TSpiraea japonica var. acutaRoots[1]
Spiramine USpiraea japonica var. acutaRoots[1]
Spiramine CSpiraea japonica complexNot Specified[2]
Spiramine DSpiraea japonica complexNot Specified[2]
Experimental Protocol: Extraction and Isolation of Diterpenoid Alkaloids from Spiraea japonica

The following is a representative protocol for the extraction and isolation of diterpenoid alkaloids from the roots of Spiraea japonica, based on common methodologies for this class of compounds.

Materials:

  • Dried and powdered roots of Spiraea japonica

  • 95% Ethanol (B145695) (EtOH)

  • 2% Hydrochloric acid (HCl)

  • Chloroform (B151607) (CHCl₃)

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH)

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20 (for column chromatography)

  • Various organic solvents for chromatography (e.g., chloroform, methanol, acetone)

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: The air-dried and powdered roots of Spiraea japonica are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Acid-Base Partitioning: The crude extract is suspended in 2% HCl and partitioned with chloroform to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is collected.

  • Basification and Re-extraction: The acidic aqueous layer is basified to a pH of 9-10 with Na₂CO₃ or NH₄OH. The free alkaloids are then extracted with chloroform. The chloroform extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or chloroform-acetone. Fractions are collected and monitored by TLC.

  • Further Purification: Fractions containing similar alkaloid profiles are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20 to yield the pure diterpenoid alkaloids, including this compound.

Workflow for Extraction and Isolation of this compound

G Workflow for Extraction and Isolation of this compound plant Dried and powdered roots of Spiraea japonica extraction Exhaustive extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning (2% HCl / Chloroform) crude_extract->acid_base acidic_layer Acidic Aqueous Layer (contains protonated alkaloids) acid_base->acidic_layer basification Basification (Na2CO3 or NH4OH) and re-extraction with Chloroform acidic_layer->basification crude_alkaloids Crude Alkaloid Fraction basification->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions containing this compound silica_gel->fractions purification Further Purification (Silica Gel / Sephadex LH-20) fractions->purification spiramine_a Pure this compound purification->spiramine_a

Caption: A flowchart illustrating the key steps in the extraction and isolation of this compound from Spiraea japonica.

This compound Derivatives: Synthesis and Biological Activity

The chemical modification of the spiramine scaffold has led to the development of derivatives with enhanced biological activity. Of particular note are derivatives of Spiramine C and D that incorporate an α,β-unsaturated ketone moiety. These modifications have been shown to significantly increase the cytotoxic and pro-apoptotic effects of the parent compounds.

Synthesis of α,β-Unsaturated Ketone Derivatives of Spiramine

The synthesis of these derivatives typically involves a base-catalyzed aldol (B89426) condensation reaction between a spiramine precursor and an appropriate aldehyde. The following is a generalized protocol for this type of synthesis.

Materials:

  • Spiramine C or D

  • Appropriate aldehyde (e.g., formaldehyde, acetaldehyde)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol)

  • Reaction vessel with stirring and temperature control

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: Spiramine C or D is dissolved in a suitable solvent in a reaction vessel.

  • Addition of Reagents: The aldehyde and the base catalyst are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified period to allow for the aldol condensation to occur.

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired α,β-unsaturated ketone derivative.

General Scheme for the Synthesis of α,β-Unsaturated Ketone Derivatives of Spiramine

G General Scheme for the Synthesis of Spiramine Derivatives spiramine_cd Spiramine C or D reaction Aldol Condensation spiramine_cd->reaction aldehyde Aldehyde (R-CHO) aldehyde->reaction base Base Catalyst (e.g., NaOH) base->reaction derivative α,β-Unsaturated Ketone Derivative of Spiramine reaction->derivative

Caption: A simplified diagram showing the general synthetic route to α,β-unsaturated ketone derivatives of spiramine.

Biological Activity of Spiramine Derivatives

Derivatives of Spiramine C and D bearing an α,β-unsaturated ketone have demonstrated potent cytotoxic activity against various cancer cell lines, including multidrug-resistant phenotypes.[2]

Table of Cytotoxic Activity of Spiramine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Spiramine Derivative (with α,β-unsaturated ketone)MCF-7/ADR (multidrug-resistant breast cancer)Data not specified, but activity is positively correlated with apoptosis induction in Bax/Bak-deficient cells.[2]
Spiramine C1Rabbit Platelets (PAF-induced aggregation)30.5 ± 2.7[2]
Spiramine C1Rabbit Platelets (ADP-induced aggregation)56.8 ± 8.4[2]
Spiramine C1Rabbit Platelets (Arachidonic acid-induced aggregation)29.9 ± 9.9[2]

Mechanism of Action: Bax/Bak-Independent Apoptosis

A groundbreaking finding is that certain spiramine derivatives induce apoptosis in a manner that is independent of the key mitochondrial apoptosis regulators, Bax and Bak.[2] This suggests a novel cell death pathway that could be effective in cancers that have developed resistance to conventional apoptosis-inducing agents.

Signaling Pathway of Spiramine Derivative-Induced Apoptosis

The proposed mechanism involves the upregulation of the pro-apoptotic BH3-only protein Bim. Bim then interacts with anti-apoptotic Bcl-2 proteins at the mitochondria, leading to a conformational change in Bcl-2 that triggers the release of cytochrome c and subsequent caspase activation, ultimately leading to apoptosis.

Signaling Pathway of Bax/Bak-Independent Apoptosis Induced by Spiramine Derivatives

G Bax/Bak-Independent Apoptosis Pathway spiramine_derivative Spiramine Derivative (with α,β-unsaturated ketone) bim Upregulation of Bim spiramine_derivative->bim bcl2 Bim interacts with Bcl-2 at the mitochondria bim->bcl2 cytochrome_c Cytochrome c release bcl2->cytochrome_c caspases Caspase activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A diagram illustrating the proposed signaling pathway for Bax/Bak-independent apoptosis induced by spiramine derivatives.

Experimental Protocol: Assessment of Apoptosis

The induction of apoptosis by spiramine derivatives can be assessed using various standard cellular and molecular biology techniques.

Protocol for Annexin V/Propidium (B1200493) Iodide Staining:

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the spiramine derivative at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Anti-Tumor Activity

Preclinical studies have demonstrated the in vivo anti-tumor efficacy of spiramine derivatives.

Experimental Protocol: In Vivo Anti-Tumor Efficacy in a Xenograft Model

Animal Model:

  • Immunodeficient mice (e.g., nude mice, SCID mice)

Procedure:

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the spiramine derivative via a suitable route of administration (e.g., intraperitoneal, oral), while the control group receives a vehicle.

  • Monitoring: Tumor size is measured regularly with calipers, and animal body weight is monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Workflow for In Vivo Anti-Tumor Efficacy Study

G Workflow for In Vivo Anti-Tumor Efficacy Study implantation Subcutaneous implantation of cancer cells into immunodeficient mice tumor_growth Tumor growth to a palpable size implantation->tumor_growth randomization Randomization into treatment and control groups tumor_growth->randomization treatment Administration of Spiramine derivative or vehicle randomization->treatment monitoring Regular monitoring of tumor volume and body weight treatment->monitoring endpoint Euthanasia and tumor excision for analysis monitoring->endpoint

Caption: A flowchart outlining the key stages of an in vivo xenograft study to evaluate the anti-tumor efficacy of spiramine derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anti-cancer therapies. The ability of certain derivatives to induce apoptosis through a Bax/Bak-independent pathway is a particularly exciting finding, as it offers a potential strategy to overcome resistance to existing cancer treatments.

Future research in this area should focus on several key aspects:

  • Total Synthesis: The development of an efficient total synthesis of this compound would provide a reliable source of the natural product and facilitate the synthesis of a wider range of derivatives.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is needed to optimize the anti-tumor activity and pharmacokinetic properties of spiramine derivatives.

  • Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways involved in the Bax/Bak-independent apoptosis induced by these compounds is crucial.

  • In Vivo Efficacy and Toxicology: More extensive in vivo studies are required to evaluate the efficacy of lead compounds in various cancer models and to assess their safety and toxicological profiles.

References

Spiramine A Derivative, 15-Oxospiramilactone (S3): A Technical Guide to its Preliminary Cytotoxicity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 15-oxospiramilactone (B609486) (S3), a significant derivative of the natural diterpenoid alkaloid, Spiramine A. The focus of this document is to present the available quantitative data on its cytotoxic effects, detail the experimental methodologies for its evaluation, and elucidate its unique mechanism of action. Notably, S3 induces apoptosis in cancer cells through a Bax/Bak-independent pathway, a characteristic that marks it as a compound of interest for further investigation in oncology, particularly in the context of drug-resistant cancers.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Spiraea genus. While research on this compound itself is limited, its derivatives have garnered significant attention for their potential therapeutic properties. Among these, 15-oxospiramilactone, commonly referred to as S3, has emerged as a promising cytotoxic agent. This guide will focus on the preliminary cytotoxic profile of S3, its mechanism of action, and the experimental approaches used for its characterization.

Quantitative Cytotoxicity Data

The cytotoxic potential of 15-oxospiramilactone (S3) has been evaluated against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical CancerData not explicitly quantified in the provided search results
MCF-7/ADRMultidrug-Resistant Breast CancerActivity reported, but specific IC50 not provided[1]
Bax(-/-)/Bak(-/-) MEFsMouse Embryonic FibroblastsInduces apoptosis, but IC50 not specified[1]

Further research is required to populate this table with a broader range of cancer cell lines and specific IC50 values.

Experimental Protocols

The following protocols outline the general methodologies employed in the preliminary cytotoxicity screening of compounds like 15-oxospiramilactone (S3).

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines and, where applicable, non-cancerous cell lines are used.

  • Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS, typically 10%), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 15-oxospiramilactone (S3). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Adherence (Overnight) A->B C Add S3 dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H

MTT Assay Experimental Workflow

Mechanism of Action: Bax/Bak-Independent Apoptosis

A key finding from the preliminary screening of 15-oxospiramilactone (S3) is its ability to induce apoptosis through a mechanism that is independent of the pro-apoptotic proteins Bax and Bak. This is significant as the loss of Bax/Bak function is a known mechanism of resistance to conventional chemotherapy.

The proposed signaling pathway for S3-induced apoptosis involves the following key steps:

  • Inhibition of Thioredoxin Reductases (TrxR1 and TrxR2): S3 targets and inhibits the activity of thioredoxin reductases. This inhibition leads to an increase in intracellular reactive oxygen species (ROS).

  • Inhibition of USP30: S3 also acts as an inhibitor of the deubiquitinase USP30.

  • Upregulation of Bim: The inhibition of TrxR and potentially other downstream effects lead to the upregulation of the pro-apoptotic BH3-only protein, Bim.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Upregulated Bim, in a Bax/Bak-independent manner, is proposed to induce MOMP.

  • Cytochrome c Release: The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3).

  • Apoptosis: The activation of executioner caspases culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

S3_Apoptosis_Pathway cluster_inhibition Direct Inhibition cluster_downstream Cellular Consequences cluster_apoptosis Apoptotic Cascade S3 15-Oxospiramilactone (S3) TrxR TrxR1 / TrxR2 S3->TrxR inhibits USP30 USP30 S3->USP30 inhibits ROS ↑ ROS TrxR->ROS leads to Bim ↑ Bim Upregulation TrxR->Bim contributes to MOMP MOMP (Bax/Bak-Independent) Bim->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Signaling Pathway of S3-Induced Apoptosis

Conclusion and Future Directions

The preliminary cytotoxicity screening of 15-oxospiramilactone (S3), a derivative of this compound, reveals its potential as an anticancer agent with a novel mechanism of action. Its ability to induce apoptosis independently of Bax and Bak makes it a particularly attractive candidate for overcoming certain forms of drug resistance.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Establishing a detailed profile of S3's cytotoxic activity against a wide range of cancer cell lines, including those with well-defined resistance mechanisms.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of S3 in preclinical animal models.

  • Further Mechanistic Studies: Delving deeper into the precise molecular interactions and downstream signaling events initiated by S3 to fully elucidate its Bax/Bak-independent apoptotic pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional this compound derivatives to identify compounds with improved potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound derivatives. The unique cytotoxic profile of 15-oxospiramilactone (S3) warrants further rigorous investigation to assess its viability as a next-generation anticancer therapeutic.

References

Spiramycin: An In-Depth Technical Guide on its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity against various Gram-positive bacteria, some Gram-negative bacteria, and certain protozoa. This technical guide provides a comprehensive overview of the antimicrobial activity of spiramycin, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial agent.

Mechanism of Action

Spiramycin, a 16-membered macrolide antibiotic, exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1][2][3][4] The primary target of spiramycin is the 50S subunit of the bacterial ribosome.[1][2][3][4] By binding to the 50S ribosomal subunit, spiramycin physically blocks the exit tunnel through which nascent polypeptide chains emerge. This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth.[1][4] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[4] However, at higher concentrations, spiramycin can exhibit bactericidal (bacteria-killing) activity against highly susceptible strains.[4]

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_Subunit->Protein_Synthesis_Blocked Blocks Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Peptide_Chain Growing Peptide Chain Spiramycin Spiramycin Spiramycin->50S_Subunit Binds to Bacteriostasis Bacteriostasis Protein_Synthesis_Blocked->Bacteriostasis Leads to

Mechanism of action of Spiramycin.

Antimicrobial Activity Spectrum

Spiramycin demonstrates a broad spectrum of antimicrobial activity, particularly against Gram-positive cocci and bacilli. It is also effective against some Gram-negative cocci and various atypical pathogens. The susceptibility of different bacterial species to spiramycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

The following table summarizes the MIC values for spiramycin against a range of clinically relevant bacteria. The data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), where available.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus0.031 - >2560.532
Staphylococcus spp.0.031 - 0.063--
Streptococcus pyogenes (Group A)≤ 1.2--
Streptococcus pneumoniae≤ 1.2--
Gram-Negative Aerobes
Haemophilus influenzae≤ 38--
Neisseria gonorrhoeae≤ 2.4--
Branhamella catarrhalis≤ 1.2--
Anaerobes
Porphyromonas gingivalis≤ 0.125-0.125
Prevotella intermedia--0.125
Prevotella nigrescens--0.125
Fusobacterium nucleatum≤ 0.06 - >4--
Peptostreptococcus spp.≤ 0.5--
Clostridium perfringens---
Other
Toxoplasma gondiiEffective at 250 µg/mL in vitro--

Note: MIC values can vary depending on the testing methodology, geographic location of the isolate, and the presence of resistance mechanisms.

Experimental Protocols

The determination of the antimicrobial activity of spiramycin is primarily conducted through in vitro susceptibility testing methods. The two most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Antibiotic Prepare Spiramycin Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read Results by Observing Turbidity Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC

Broth microdilution workflow.

Detailed Methodology:

  • Preparation of Spiramycin Dilutions:

    • A stock solution of spiramycin is prepared in a suitable solvent.

    • Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile broth or saline solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the spiramycin dilution is inoculated with 100 µL of the prepared bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of spiramycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.

Detailed Methodology:

  • Preparation of Antibiotic-Containing Agar Plates:

    • A stock solution of spiramycin is prepared.

    • A series of agar plates are prepared, each containing a specific concentration of spiramycin. This is achieved by adding the appropriate volume of the spiramycin stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation:

    • The bacterial inoculum is prepared as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.

    • The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of spiramycin that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

Spiramycin remains a clinically relevant macrolide antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-positive organisms and atypical pathogens. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for the scientific community involved in antimicrobial research and development. A thorough understanding of its antimicrobial profile is essential for its appropriate clinical use and for the continued exploration of its therapeutic potential.

References

Unraveling the Therapeutic Potential of Spiramycin and Polyamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Spiramine A" did not yield information on a specific therapeutic agent. It is possible that this was a typographical error and the intended subjects were the well-researched compounds Spiramycin (B21755) or the polyamines Spermine (B22157) and Spermidine (B129725) . This guide will provide a comprehensive overview of the potential therapeutic targets for both Spiramycin and the aforementioned polyamines, adhering to the user's specified format.

Part 1: Spiramycin - A Macrolide Antibiotic Targeting Bacterial Protein Synthesis

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[1] It is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at high concentrations.[2][3] Its main therapeutic application is in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria.[1][4] It is also notably used in the treatment of toxoplasmosis in pregnant women to prevent transmission to the fetus.[1][4]

Mechanism of Action

The primary therapeutic target of Spiramycin is the bacterial 50S ribosomal subunit .[2][3][4] By binding to this subunit, Spiramycin effectively halts bacterial protein synthesis.[2][3][4] This action is achieved by inhibiting the translocation step of protein elongation, a crucial process for bacterial proliferation.[2][3][4] Specifically, Spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation.[2] This specificity for bacterial ribosomes over eukaryotic ribosomes contributes to its therapeutic safety profile in humans.[4]

Quantitative Data: Antimicrobial Activity

While specific quantitative binding affinities were not detailed in the provided search results, the potency of antibiotics like Spiramycin is typically measured by Minimum Inhibitory Concentration (MIC) values. One study noted that for Mycobacterium avium complex (MAC) strains, SPR719 (a compound related to spiramycin) demonstrated high potency with MIC values of 2 ug/mL for both susceptible and resistant strains.

Compound Organism Metric Value Reference
SPR719M. avium complex (susceptible)MIC2 ug/mLSpero Therapeutics
SPR719M. avium complex (resistant)MIC2 ug/mLSpero Therapeutics
Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC):

A standard method for determining the MIC of an antibiotic like Spiramycin is the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic (Spiramycin) is serially diluted in the broth medium across a microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Spiramycin in inhibiting bacterial protein synthesis.

Spiramycin_Mechanism cluster_ribosome Bacterial 50S Ribosome P_site P Site Peptidyl-tRNA E_site E Site (Exit) P_site->E_site A_site A Site Aminoacyl-tRNA Translocation Translocation (Peptidyl-tRNA moves from A to P site) A_site->Translocation Spiramycin Spiramycin Spiramycin->Translocation Inhibits cluster_ribosome cluster_ribosome Spiramycin->cluster_ribosome Binds to 50S subunit Translocation->P_site Protein_Synthesis Protein Synthesis (Elongation) Translocation->Protein_Synthesis Enables Inhibition Inhibition

Caption: Mechanism of Spiramycin action on the bacterial ribosome.

Part 2: Spermine and Spermidine - Polyamines with Diverse Therapeutic Targets

Spermine and its precursor, spermidine, are naturally occurring polyamines involved in a multitude of cellular processes, including cell growth, differentiation, and death.[5][6] Recent research has highlighted their potential as therapeutic agents in a range of diseases, from cancer to neurodegenerative disorders.

Therapeutic Targets in Cancer

The role of polyamines in cancer is complex. While rapidly proliferating cancer cells often have elevated levels of polyamines, dietary supplementation with spermidine has been linked to reduced cancer-related mortality.[5][7] The therapeutic potential of targeting the polyamine pathway is an active area of research.[8]

Key Mechanisms and Targets:

  • Regulation of Polyamine Metabolism: Targeting enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase (ODC), is a key therapeutic strategy.[8]

  • Induction of Autophagy: Spermidine is a potent inducer of autophagy, a cellular recycling process that can suppress tumor growth.[9]

  • Anti-cancer Immunosurveillance: Spermidine can enhance the immune system's ability to recognize and eliminate cancer cells.[5][9] It has been shown to reinvigorate CD8+ T cell function.[10]

  • Apoptosis: Polyamines are involved in the regulation of programmed cell death (apoptosis).[5]

Therapeutic Targets in Neurodegenerative Diseases

Spermine and spermidine have shown neuroprotective effects in models of diseases like Alzheimer's and Parkinson's.[11][12][13]

Key Mechanisms and Targets:

  • Induction of Autophagy: By inducing autophagy, spermine and spermidine can help clear the toxic protein aggregates that are hallmarks of many neurodegenerative diseases, such as amyloid-beta plaques and α-synuclein.[12]

  • Modulation of Protein Condensation: Spermine can act as a molecular glue, promoting the condensation of proteins like α-synuclein, which can influence their degradation.[12]

  • Reduction of Oxidative Stress and Inflammation: These polyamines possess antioxidant and anti-inflammatory properties, which are beneficial in the context of neuroinflammation.[13]

Therapeutic Targets in Inflammation

Spermidine exhibits anti-inflammatory effects through several mechanisms.[14]

Key Mechanisms and Targets:

  • Modulation of Immune Response: Spermidine can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[14]

  • Induction of Autophagy: Autophagy induced by spermidine can lead to the reduction of inflammasome activation.[14]

  • Antioxidant Activity: Spermidine can enhance the levels of antioxidant enzymes, thereby reducing oxidative stress-driven inflammation.[14]

Quantitative Data: Preclinical and Clinical Observations
Study Type Model Compound Finding Reference
In vivoMouse model of diabetic cardiomyopathySpermineReversed expression of 174 differentially expressed genes.[15]
In vivoMouse tumor modelsSpermidineEnhanced the efficacy of chemotherapy combined with immunotherapy.[10]
In vivoC. elegans models of AD and PDSpermineExtended lifespan, ameliorated movement deficits, and restored mitochondrial function.[12]
Ex vivoHuman T-cellsSpermine/SpermidineIncreased autophagy and T-cell activation in a dose-dependent manner.[16]
Experimental Protocols

RNA Sequencing (RNA-seq) for Transcriptome Analysis (as described in the diabetic cardiomyopathy study):

  • Sample Collection: Myocardial tissue is collected from control, diabetic, and spermine-treated diabetic model animals.

  • RNA Extraction: Total RNA is extracted from the tissue samples using a suitable kit (e.g., TRIzol reagent).

  • Library Preparation: RNA-seq libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • Data Analysis: The sequencing reads are aligned to a reference genome. Differentially expressed genes (DEGs) between the experimental groups are identified using statistical analysis packages (e.g., DESeq2).

  • Pathway Analysis: Functional enrichment analysis (e.g., GO and KEGG) is performed on the DEGs to identify enriched biological pathways.

Signaling Pathway Visualizations

The following diagrams illustrate some of the key signaling pathways modulated by spermine and spermidine.

Spermine_Cancer_Therapy cluster_cancer_cell Cancer Cell Spermidine Spermidine Autophagy Autophagy Spermidine->Autophagy Induces Apoptosis Apoptosis Spermidine->Apoptosis Regulates Polyamine_Metabolism Polyamine Metabolism Spermidine->Polyamine_Metabolism Regulates Immunosurveillance Anti-Cancer Immunosurveillance (CD8+ T cells) Spermidine->Immunosurveillance Enhances Tumor_Growth Tumor Growth Autophagy->Tumor_Growth Suppresses Apoptosis->Tumor_Growth Suppresses Polyamine_Metabolism->Tumor_Growth Regulates Immunosurveillance->Tumor_Growth Suppresses

Caption: Therapeutic mechanisms of spermidine in cancer.

Spermine_Neurodegeneration cluster_neuron Neuron Spermine Spermine Autophagy Autophagy Spermine->Autophagy Induces Protein_Aggregates Toxic Protein Aggregates (e.g., α-synuclein) Spermine->Protein_Aggregates Promotes Condensation & Degradation Mitochondrial_Function Mitochondrial Function Spermine->Mitochondrial_Function Restores Autophagy->Protein_Aggregates Clears Neurodegeneration Neurodegeneration Protein_Aggregates->Neurodegeneration Causes Mitochondrial_Function->Neurodegeneration Prevents Spermidine_Inflammation cluster_immune_cell Immune Cell Spermidine Spermidine Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Spermidine->Pro_inflammatory_Cytokines Reduces Production Antioxidant_Enzymes Antioxidant Enzymes Spermidine->Antioxidant_Enzymes Enhances Autophagy Autophagy Spermidine->Autophagy Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Inflammasome_Activation Inflammasome Activation Inflammasome_Activation->Inflammation Promotes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Autophagy->Inflammasome_Activation Reduces Oxidative_Stress->Inflammation Promotes

References

Spiramine A: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid isolated from Spiraea japonica. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the methodologies required to conduct comprehensive solubility and stability studies for this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard, industry-accepted protocols that form the basis of such an investigation. The guide is intended to equip researchers with the necessary information to design and execute robust experiments to characterize this promising natural product.

Physicochemical Properties of this compound

A foundational understanding of the basic properties of this compound is essential before embarking on solubility and stability assessments. The known properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.5 g/mol [1][2]
Appearance Powder---
Purity ≥98% by HPLC[2]
Known Solubility DMSO[2]

Solubility Assessment

Determining the solubility of this compound in various solvent systems is a critical early step in preclinical development. It influences the choice of vehicle for in vitro and in vivo studies and provides insights into its potential bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of this compound.

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents (e.g., ethanol, methanol, acetonitrile).[3]

  • Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent system. The excess solid is necessary to ensure that a saturated solution is achieved.[3][4]

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C).[3][4] Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[3]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.[6]

  • Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.[3]

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent Systems (Buffers, Organic Solvents) add_compound Add Excess this compound to Vials prep_solvent->add_compound agitate Agitate at Constant Temperature (e.g., 24-48 hours) add_compound->agitate centrifuge Centrifuge to Separate Undissolved Solid agitate->centrifuge sample_supernatant Sample and Dilute Supernatant centrifuge->sample_supernatant quantify Quantify Concentration (e.g., HPLC-UV) sample_supernatant->quantify report Report Solubility Data quantify->report

Caption: Workflow for Shake-Flask Solubility Determination

Stability Studies

Stability testing is essential to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are crucial for determining appropriate storage conditions and establishing a re-test period or shelf life. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of the molecule.[8] It is also a critical step in developing and validating a stability-indicating analytical method.[8] The typical stress conditions are:

  • Acid Hydrolysis: this compound is treated with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C).

  • Photostability: The compound is exposed to light with a specified illumination and UV wavelength, as per ICH Q1B guidelines. A dark control is also maintained to assess the contribution of thermal degradation.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9]

Stability-Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products, process impurities, and excipients.[10] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a photodiode array (PDA) detector is commonly developed for this purpose.

Key steps in developing a stability-indicating HPLC method include:

  • Column and Mobile Phase Screening: Various columns (e.g., C18, C8) and mobile phase compositions (combinations of buffers and organic solvents like acetonitrile (B52724) or methanol) are tested to achieve optimal separation of the parent compound from its degradation products.[11]

  • Gradient Optimization: A gradient elution is often necessary to resolve all components in a reasonable timeframe. The gradient profile is optimized to ensure adequate separation of all peaks.

  • Method Validation: The final method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure and free from co-eluting degradants, often using a PDA detector to assess peak purity.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies are conducted on at least three primary batches of this compound.

  • Long-Term Stability: Samples are stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[7][12]

  • Accelerated Stability: To predict the long-term stability profile in a shorter duration, samples are stored under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[7][12]

Samples are analyzed at each time point for appearance, assay of this compound, and levels of degradation products.

Workflow for Stability Studies

G Workflow for this compound Stability Studies cluster_method_dev Method Development cluster_stability_testing Formal Stability Testing cluster_evaluation Data Evaluation forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_method Validate Method (ICH Q2) develop_hplc->validate_method place_on_stability Place Batches on Stability (Long-Term & Accelerated) validate_method->place_on_stability pull_samples Pull Samples at Timepoints place_on_stability->pull_samples pull_samples->place_on_stability analyze_samples Analyze Samples using Validated HPLC Method pull_samples->analyze_samples evaluate_data Evaluate Data (Assay, Impurities, Mass Balance) analyze_samples->evaluate_data establish_retest Establish Re-test Period & Storage Conditions evaluate_data->establish_retest

Caption: Workflow for this compound Stability Studies

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear, structured tables to facilitate comparison and analysis.

Solubility Data
Solvent SystemTemperature (°C)pH (for aqueous)Solubility (µg/mL ± SD, n=3)
0.1 N HCl251.2Experimental Data
Acetate Buffer254.5Experimental Data
Phosphate Buffer256.8Experimental Data
Phosphate Buffer257.4Experimental Data
Ethanol25N/AExperimental Data
DMSO25N/AExperimental Data
Stability Data (Example for Accelerated Conditions)

Storage Condition: 40°C / 75% RH

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0Conforms100.0< 0.1
3Experimental DataExperimental DataExperimental Data
6Experimental DataExperimental DataExperimental Data

Conclusion

This technical guide provides a comprehensive framework for conducting the essential solubility and stability studies of this compound. By following these established protocols, researchers can generate the critical data needed to advance the development of this natural product. The detailed methodologies for solubility assessment via the shake-flask method and stability evaluation according to ICH guidelines, including forced degradation and long-term studies, will ensure that the physicochemical properties of this compound are well-characterized, supporting its journey through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Spiramycin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Spiramycin in various matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development. Spiramycin is a macrolide antibiotic composed of three main active components: Spiramycin I, Spiramycin II, and Spiramycin III. The methods described herein are optimized for the accurate quantification of these components.

Introduction

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique for the quantitative analysis of pharmaceuticals. This document outlines validated HPLC methods for the determination of Spiramycin in pharmaceutical formulations and biological samples. The provided protocols cover sample preparation, chromatographic conditions, and method validation parameters to ensure reliable and reproducible results.

Experimental Protocols

A simple and rapid HPLC method has been developed for the determination of Spiramycin. The procedure utilizes a reversed-phase C18 column with UV detection. An alternative method employs a gradient elution with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, also with UV detection.

This protocol is suitable for the quantification of Spiramycin I in tablets, in the presence of Spiramycin II and III.[1]

  • Instrumentation:

    • HPLC system with UV detector

    • C8 column (250 mm × 4.6 mm, 5 µm)

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase: 0.1% Phosphoric acid and Methanol (67:33, v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 232 nm

    • Injection Volume: 20 µL

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Spiramycin.

    • Dissolve the powder in the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

This method is designed for the determination of Spiramycin in urine samples.

  • Instrumentation:

    • HPLC system with UV detector

    • Superficially porous particle column

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Mobile Phase A: Phosphate buffer (0.2M; pH 8.3) - H₂O - Acetonitrile (10:60:30, v/v/v)

    • Mobile Phase B: Phosphate buffer (0.2M; pH 8.3) - H₂O - Acetonitrile (10:30:60, v/v/v)

    • Gradient Program: To be optimized based on the specific column and system.

    • Flow Rate: To be optimized (typically 1.0 - 2.0 mL/min).

    • Column Temperature: Ambient

    • Detection Wavelength: 232 nm

    • Injection Volume: 20 µL

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulate matter.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. A pre-column clean-up procedure can also be employed.

    • Evaporate the organic solvent from the extraction step under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the described HPLC methods.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Stationary Phase C8 (250 mm × 4.6 mm, 5 µm)Superficially porous particle column
Mobile Phase 0.1% Phosphoric acid:Methanol (67:33)A: Phosphate buffer:H₂O:ACN (10:60:30)B: Phosphate buffer:H₂O:ACN (10:30:60)
Flow Rate 1.0 mL/minOptimized (e.g., 1.5 mL/min)
Detection UV at 232 nmUV at 232 nm
Internal Standard Not specifiedRoxithromycin

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.3–25 μg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 30 ng/mL
Precision (RSD) < 2.18% (repeatability)< 4.98% (intermediate precision)
Accuracy (Recovery) 90.12–101.13%

Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Spiramycin using HPLC.

Spiramycin HPLC Analysis Workflow General Workflow for Spiramycin HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Tablets or Biological Fluid) Extraction_Dissolution Extraction / Dissolution Sample_Collection->Extraction_Dissolution Filtration Filtration (0.45 µm) Extraction_Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C8 or C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (232 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Result Reporting Peak_Integration->Reporting

Caption: General Workflow for Spiramycin HPLC Analysis.

The following diagram illustrates the relationship between key validation parameters in an analytical method.

Method Validation Relationships Key HPLC Method Validation Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range

Caption: Key HPLC Method Validation Parameters.

References

Application Notes and Protocols for Developing a Cell-based Assay for Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid with a complex heptacyclic structure.[1] While research on this compound is emerging, related compounds such as Spiramine C and D derivatives have demonstrated potent anti-inflammatory and cytotoxic activities. Specifically, these derivatives have been shown to induce apoptosis in cancer cells, including multidrug-resistant cell lines, through a Bax/Bak-independent mechanism. This suggests that this compound may also possess significant anticancer properties, making it a promising candidate for further investigation in drug development.

These application notes provide a comprehensive framework for developing and executing cell-based assays to elucidate the biological activity of this compound. The protocols herein describe methods to assess its cytotoxicity, pro-apoptotic effects, and impact on key signaling pathways.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundAobiousAOB34031
Human cancer cell line (e.g., MCF-7, HeLa, A549)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Annexin V-FITC Apoptosis Detection KitAbcamab14085
Propidium Iodide (PI)Included in kit
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor CocktailRoche4906845001
BCA Protein Assay KitThermo Fisher Scientific23225
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)Cell Signaling TechnologyVarious
HRP-conjugated secondary antibodiesCell Signaling TechnologyVarious
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Cell Culture
  • Maintain the chosen human cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3][4][5]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used to identify necrotic or late apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineTreatment Duration (h)IC50 (µM)
MCF-724Value
48Value
72Value
HeLa24Value
48Value
72Value
A54924Value
48Value
72Value
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control0ValueValueValue
This compoundIC50/2ValueValueValue
This compoundIC50ValueValueValue
This compound2 x IC50ValueValueValue
Table 3: Relative Protein Expression Levels after this compound Treatment in MCF-7 Cells (48h)
TreatmentConcentration (µM)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bcl-2/Bax Ratio
Vehicle Control01.01.0Value
This compoundIC50ValueValueValue

Visualizations

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanism of Action p1_1 Cell Culture p1_2 This compound Treatment p1_1->p1_2 p1_3 MTT Assay p1_2->p1_3 p1_4 IC50 Determination p1_3->p1_4 p2_1 Cell Treatment at IC50 p2_2 Annexin V/PI Staining p2_1->p2_2 p3_1 Protein Extraction p2_1->p3_1 p2_3 Flow Cytometry p2_2->p2_3 p3_2 Western Blotting p3_1->p3_2 p3_3 Analysis of Apoptotic Markers p3_2->p3_3

Caption: Experimental workflow for the cell-based assay of this compound.

signaling_pathway Spiramine_A This compound Cell Cancer Cell Spiramine_A->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway? Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Mitochondria->Bcl2_family Caspase_9 Caspase-9 Bcl2_family->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation PARP PARP Caspase_3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

logical_relationship start Start: Treat cells with this compound ic50 Determine IC50 (MTT Assay) start->ic50 apoptosis_check Increased Annexin V staining? ic50->apoptosis_check western_blot Perform Western Blot apoptosis_check->western_blot Yes conclusion_other Conclusion: Other mechanism of cytotoxicity apoptosis_check->conclusion_other No caspase_activation Caspase-3/PARP cleavage? western_blot->caspase_activation conclusion_pro_apoptotic Conclusion: This compound is pro-apoptotic caspase_activation->conclusion_pro_apoptotic Yes caspase_activation->conclusion_other No

References

Application Notes and Protocols for Spiramine Alkaloids in In Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Spiramine Alkaloids (Atisine-Type Diterpenoids) for In Vivo Animal Model Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiramine alkaloids are a class of atisine-type diterpenoid natural products isolated from plants of the genus Spiraea, notably the Spiraea japonica complex.[1][2] These compounds have garnered interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-platelet aggregation effects.[3] This document provides detailed application notes and protocols for the use of spiramine alkaloids in in vivo animal model studies, with a focus on the neuroprotective effects of Spiramine T, a representative compound of this class. While specific in vivo data for Spiramine A is limited in publicly available literature, the information presented here for related spiramine compounds serves as a valuable guide for researchers investigating this family of alkaloids.

Data Presentation

Table 1: In Vivo Efficacy of Spiramine T in a Gerbil Model of Cerebral Ischemia-Reperfusion Injury
CompoundAnimal ModelDosage (Intravenous)Key FindingsReference
Spiramine TMongolian Gerbil0.38 mg/kgDose-dependent reduction in stroke index, enhancement of EEG amplitude recovery, and decrease in cortex calcium and LPO concentrations.[4]
0.75 mg/kg[4]
1.5 mg/kg[4]

Signaling Pathways and Mechanisms of Action

Spiramine alkaloids exhibit their therapeutic effects through various mechanisms. In the context of neuroprotection, Spiramine T has been shown to mitigate cerebral ischemia-reperfusion injury.[4] The proposed mechanism involves the reduction of intracellular calcium accumulation and the inhibition of lipid peroxidation, both of which are critical events in the pathophysiology of ischemic neuronal damage.[4]

G Proposed Neuroprotective Signaling Pathway of Spiramine T Ischemia_Reperfusion Ischemia-Reperfusion Injury Ca_Influx Increased Intracellular Ca2+ Accumulation Ischemia_Reperfusion->Ca_Influx LPO Lipid Peroxidation (LPO) Ischemia_Reperfusion->LPO Neuronal_Damage Neuronal Damage and Cell Death Ca_Influx->Neuronal_Damage LPO->Neuronal_Damage Spiramine_T Spiramine T Spiramine_T->Ca_Influx inhibits Spiramine_T->LPO inhibits

Caption: Proposed mechanism of Spiramine T's neuroprotective effects.

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of Spiramine T in a Gerbil Model of Cerebral Ischemia-Reperfusion Injury

This protocol is based on the methodology described for investigating the neuroprotective effects of Spiramine T.[4]

1. Animal Model:

  • Species: Mongolian Gerbil (Meriones unguiculatus).

  • Justification: Gerbils have an incomplete circle of Willis, making them a suitable model for inducing cerebral ischemia through bilateral common carotid artery occlusion.

2. Materials:

  • Spiramine T

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for vessel occlusion

  • Electroencephalogram (EEG) monitoring equipment

  • Analytical equipment for measuring calcium and lipid peroxidation (LPO) levels.

3. Experimental Workflow:

G Experimental Workflow for In Vivo Neuroprotection Study Animal_Acclimatization Animal Acclimatization Baseline_EEG Baseline EEG Recording Animal_Acclimatization->Baseline_EEG Anesthesia Anesthesia Baseline_EEG->Anesthesia Surgery Bilateral Common Carotid Artery Occlusion (10 min) Anesthesia->Surgery Drug_Administration Intravenous Administration of Spiramine T or Vehicle Surgery->Drug_Administration Reperfusion Reperfusion (5 days) Drug_Administration->Reperfusion EEG_Monitoring Continuous EEG Monitoring Reperfusion->EEG_Monitoring Behavioral_Assessment Assessment of Stroke Index Reperfusion->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Reperfusion->Tissue_Collection at endpoint Data_Analysis Data Analysis and Statistical Evaluation EEG_Monitoring->Data_Analysis Behavioral_Assessment->Data_Analysis Biochemical_Analysis Measurement of Cortex Calcium and LPO Levels Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Spiramycin Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Spiramine A: Initial searches for "this compound" yielded limited information, suggesting it is a diterpenoid natural product with the chemical formula C₂₄H₃₃NO₄.[1] However, there is a notable absence of comprehensive studies on its biological activity or established drug formulation protocols in publicly available scientific literature. Conversely, "Spiramycin" is a well-documented macrolide antibiotic with a similar-sounding name. It is plausible that "this compound" was a typographical error. Therefore, this document provides detailed application notes and protocols for the formulation of Spiramycin (B21755), a widely researched compound with established therapeutic applications.

Introduction to Spiramycin

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three related compounds: Spiramycin I, II, and III. As a macrolide, its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria.[2] This is achieved by binding to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation.[2] Spiramycin is effective against a broad range of Gram-positive bacteria and some Gram-negative cocci. It is also used in the treatment of toxoplasmosis, particularly in pregnant women, to reduce the risk of fetal transmission.

One of the main challenges in the formulation of Spiramycin is its poor water solubility, which can limit its bioavailability when administered orally. To overcome this, various formulation strategies have been developed to enhance its dissolution and absorption. These include nanoemulsions, solid dispersions, and micronization techniques. This document provides detailed protocols for several of these advanced formulation approaches.

Physicochemical Properties of Spiramycin

A summary of the key physicochemical properties of Spiramycin is presented in Table 1. This information is crucial for the design and development of suitable drug delivery systems.

PropertyValueReference
Molecular Formula C₄₃H₇₄N₂O₁₄PubChem CID: 5266
Molecular Weight 843.1 g/mol PubChem CID: 5266
Appearance White or slightly yellowish powder-
Solubility Insoluble in water; very soluble in acetonitrile (B52724) and methanol (B129727)Wikipedia
Mechanism of Action Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit[2]

Signaling Pathway: Mechanism of Action

Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis. The following diagram illustrates the key steps in bacterial protein synthesis and the point of intervention by Spiramycin.

Spiramycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_sites tRNA Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit E_site E Site (Exit) E_site->Exit exits P_site P Site (Peptidyl) P_site->E_site Translocation P_site->E_site INHIBITED Growing_Peptide Growing Polypeptide Chain P_site->Growing_Peptide elongates A_site A Site (Aminoacyl) A_site->P_site Transpeptidation (Peptide bond formation) mRNA mRNA mRNA->30S_subunit binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site enters Spiramycin Spiramycin Spiramycin->50S_subunit Binds to P site tunnel

Spiramycin's inhibition of bacterial protein synthesis.

Experimental Protocols for Spiramycin Formulation

This section provides detailed protocols for three different formulation strategies designed to enhance the solubility and bioavailability of Spiramycin.

Protocol 1: Spiramycin-Loaded Nanoemulsion

This protocol is adapted from a study that developed a nanoemulsion for improved anti-parasitic activity.[1][3] Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm.

4.1.1 Materials and Equipment

Material/EquipmentDescription/Supplier
Spiramycin PowderUSP grade, e.g., Sigma-Aldrich
Soybean OilAs the oil phase, food grade
Dimethyl Sulfoxide (DMSO)Co-solvent, ACS grade
Polysorbate 80 (Tween 80)Surfactant, pharmaceutical grade
Polysorbate 85Surfactant, pharmaceutical grade
Ethanol (B145695)Co-surfactant, 95%
Distilled WaterFor the aqueous phase
Magnetic StirrerStandard laboratory grade
Dynamic Light Scattering (DLS)For particle size analysis

4.1.2 Formulation Composition

The following table details the composition of the Spiramycin-loaded nanoemulsion.

ComponentRolePercentage (w/w)
Spiramycin PowderActive Pharmaceutical Ingredient1%
Soybean OilOil Phase5%
DMSOCo-solvent5%
Polysorbate 80Surfactant24%
Polysorbate 85Surfactant14%
EthanolCo-surfactant10%
Distilled WaterAqueous Phase41%

4.1.3 Step-by-Step Protocol

  • Prepare the Oil Phase: In a clean glass beaker, combine the soybean oil (5% w/w), DMSO (5% w/w), Polysorbate 80 (24% w/w), and Polysorbate 85 (14% w/w).

  • Dissolve Spiramycin: Add the Spiramycin powder (1% w/w) to the oil phase mixture. Stir gently with a magnetic stirrer until the powder is completely dissolved.

  • Prepare the Aqueous Phase: In a separate beaker, combine the distilled water (41% w/w) and ethanol (10% w/w).

  • Form the Nanoemulsion: While stirring the aqueous phase at a moderate speed, slowly add the oil phase containing the dissolved Spiramycin.

  • Homogenize: Continue stirring the mixture at room temperature for 30 minutes to ensure the formation of a stable and uniform nanoemulsion.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanoemulsion using a Dynamic Light Scattering (DLS) instrument. The expected particle size is around 11 nm.[1]

    • Visually inspect the formulation for clarity and phase separation.

The following diagram illustrates the workflow for preparing the Spiramycin-loaded nanoemulsion.

Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation Soybean_Oil Soybean Oil (5%) Mix_Oil Mix Components Soybean_Oil->Mix_Oil DMSO DMSO (5%) DMSO->Mix_Oil Poly80 Polysorbate 80 (24%) Poly80->Mix_Oil Poly85 Polysorbate 85 (14%) Poly85->Mix_Oil Dissolve_Spira Dissolve Spiramycin Mix_Oil->Dissolve_Spira Spiramycin_Powder Spiramycin (1%) Spiramycin_Powder->Dissolve_Spira Final_Stirring Add Oil Phase to Aqueous Phase with Stirring (30 min) Dissolve_Spira->Final_Stirring Water Distilled Water (41%) Mix_Aqueous Mix Components Water->Mix_Aqueous Ethanol Ethanol (10%) Ethanol->Mix_Aqueous Mix_Aqueous->Final_Stirring Characterization Characterize: - Particle Size (DLS) - Visual Inspection Final_Stirring->Characterization

Workflow for Spiramycin nanoemulsion preparation.
Protocol 2: Spiramycin Micronization by Homogenate-Antisolvent Precipitation (HAP)

This protocol is based on a method to produce micronized Spiramycin powder to improve its dissolution rate.[4] The process involves dissolving the drug in a solvent and then precipitating it in an antisolvent under high shear.

4.2.1 Materials and Equipment

Material/EquipmentDescription/Supplier
Spiramycin PowderUSP grade
Dimethyl Sulfoxide (DMSO)Solvent, ACS grade
Distilled WaterAntisolvent
High-Shear Homogenizere.g., IKA T25 digital ULTRA-TURRAX®
CentrifugeCapable of 5000 rpm
Lyophilizer (Freeze-dryer)For drying the precipitate
Scanning Electron Microscope (SEM)For particle morphology analysis

4.2.2 Optimized Process Parameters

The following table summarizes the optimized conditions for the HAP process.

ParameterOptimal Value
Spiramycin Concentration in DMSO20 mg/mL
Precipitation Temperature4.6 °C
Precipitation Time10 min
Antisolvent (Water) to Solvent (DMSO) Ratio7:1 (v/v)
Solvent Dripping Speed44 mL/h
Shear Rate (Homogenization Speed)5000 rpm

4.2.3 Step-by-Step Protocol

  • Prepare Spiramycin Solution: Dissolve Spiramycin powder in DMSO to a final concentration of 20 mg/mL.

  • Set up the HAP System: Place the required volume of distilled water (antisolvent) in a jacketed beaker connected to a circulating water bath to maintain the temperature at 4.6 °C. The volume should be 7 times the volume of the Spiramycin solution you will add.

  • Start Homogenization: Immerse the probe of the high-shear homogenizer into the antisolvent and set the speed to 5000 rpm.

  • Precipitation: Using a syringe pump, add the Spiramycin-DMSO solution to the stirring antisolvent at a constant rate of 44 mL/h.

  • Continue Homogenization: After all the drug solution has been added, continue homogenization for 10 minutes to ensure uniform particle size. A milky suspension will be formed.

  • Isolate the Microparticles:

    • Transfer the suspension to centrifuge tubes and centrifuge at 5000 rpm for 5 minutes.

    • Discard the supernatant.

    • Wash the pellet by resuspending it in distilled water and centrifuging again. Repeat this washing step three times to remove residual DMSO.

  • Drying: Freeze the washed pellet and then lyophilize it for 48 hours to obtain a dry powder of Spiramycin microparticles.

  • Characterization:

    • Analyze the particle size and morphology using a Scanning Electron Microscope (SEM). The expected mean particle size is approximately 228 nm.[4]

    • Perform dissolution studies to compare the dissolution rate of the micronized powder with the unprocessed Spiramycin.

Protocol 3: Spiramycin Solid Dispersion by Solvent Evaporation

Solid dispersion is a common technique to improve the dissolution of poorly soluble drugs by dispersing the drug in a hydrophilic carrier at the molecular level. This is a general protocol that can be adapted for Spiramycin.

4.3.1 Materials and Equipment

Material/EquipmentDescription/Supplier
Spiramycin PowderUSP grade
Polyvinylpyrrolidone (PVP K30)Hydrophilic carrier
MethanolCommon solvent
Rotary EvaporatorFor solvent removal
Vacuum OvenFor final drying
Mortar and PestleFor pulverizing
Sieve (e.g., 100 mesh)For particle size control

4.3.2 Formulation Composition

The drug-to-carrier ratio can be varied to optimize performance. A common starting point is a 1:4 ratio.

ComponentRoleRatio (w/w)
SpiramycinActive Pharmaceutical Ingredient1
PVP K30Hydrophilic Carrier4
MethanolSolventq.s. to dissolve

4.3.3 Step-by-Step Protocol

  • Dissolution: Weigh the appropriate amounts of Spiramycin and PVP K30. Dissolve both components in a minimal amount of methanol in a round-bottom flask. Swirl gently until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a temperature of approximately 40-50 °C. Continue until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: After drying, pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a 100-mesh sieve to ensure uniform particle size.

  • Characterization:

    • Perform Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of Spiramycin in the dispersion.

    • Conduct in vitro dissolution studies to assess the enhancement in dissolution rate compared to the pure drug.

Conclusion

The protocols provided in these application notes offer robust methods for formulating the poorly water-soluble antibiotic, Spiramycin. By employing advanced techniques such as nanoemulsion, micronization, and solid dispersion, researchers and drug development professionals can significantly enhance the dissolution characteristics and potential bioavailability of Spiramycin. The choice of formulation will depend on the desired dosage form, route of administration, and specific therapeutic application. Proper characterization of the final formulation is essential to ensure quality, stability, and performance.

References

Application Notes and Protocols: Spiramine A Target Engagement Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus. Preliminary studies have indicated that derivatives of related spiramines exhibit anti-inflammatory effects and can induce apoptosis in cancer cells, including multidrug-resistant lines, through a Bax/Bak-independent mechanism[1]. This suggests a unique mechanism of action and highlights this compound and its analogues as promising candidates for novel therapeutic development. However, the direct molecular target(s) of this compound remain to be elucidated.

These application notes provide a comprehensive strategy for the identification of this compound's cellular target(s) and the subsequent development of target engagement assays. The protocols outlined below describe a systematic approach, beginning with unbiased target discovery methods and progressing to specific, quantitative assays to confirm and characterize the interaction between this compound and its putative target(s) in a cellular context.

Quantitative Data Summary

As the specific molecular target of this compound is not yet identified, quantitative binding or functional data are not available. The following table is provided as a template to be populated with experimental data generated using the protocols described herein.

Assay TypeTarget ProteinLigandKd (nM)IC50/EC50 (µM)ΔTm (°C)Cell Line/SystemReference
SPR/BLIIdentified TargetThis compoundRecombinant ProteinExperimental Data
ITCIdentified TargetThis compoundRecombinant ProteinExperimental Data
CETSAIdentified TargetThis compounde.g., MCF-7 CellsExperimental Data
Functional AssayIdentified TargetThis compoundRelevant Cell LineExperimental Data

Part 1: Target Identification Protocol

The initial and most critical step is the identification of the molecular target(s) of this compound. A phenotypic screen has already suggested a role in apoptosis[1]. The following protocols are designed to deconvolve the molecular machinery responsible for this phenotype.

Affinity-Based Chemical Proteomics

This method utilizes a modified version of this compound to "pull down" its binding partners from a cellular lysate.

Experimental Protocol:

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker arm and a reactive moiety (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin). The linker should be attached at a position on the this compound molecule that is predicted to be non-essential for its biological activity.

  • Cell Culture and Lysis:

    • Culture a relevant cancer cell line (e.g., MCF-7) to ~80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation and Pull-Down:

    • Incubate the clarified cell lysate with the biotinylated this compound probe. Include a control incubation with a non-active this compound analogue or DMSO.

    • If using a photo-affinity probe, expose the mixture to UV light to covalently crosslink the probe to its binding partners.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and its bound proteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

    • Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise unique protein bands that appear in the this compound probe sample but not the control.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Logical Workflow for Affinity-Based Target ID

cluster_prep Probe Preparation & Cell Culture cluster_exp Pull-Down Experiment cluster_analysis Analysis SA This compound Probe Synthesize Biotinylated This compound Probe SA->Probe Incubate Incubate Lysate with Probe Probe->Incubate Cells Culture Cancer Cell Line Lysate Prepare Native Cell Lysate Cells->Lysate Lysate->Incubate UV UV Crosslinking (Photo-affinity) Incubate->UV Capture Capture with Streptavidin Beads UV->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Targets Identify Potential Target Proteins MS->Targets cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat_DMSO Treat with DMSO (Control) Cells->Treat_DMSO Treat_SA Treat with this compound Cells->Treat_SA Heat_DMSO Heat Aliquots (Temp Gradient) Treat_DMSO->Heat_DMSO Heat_SA Heat Aliquots (Temp Gradient) Treat_SA->Heat_SA Lyse_Precip Lyse Cells & Separate Soluble/Precipitated Heat_DMSO->Lyse_Precip Heat_SA->Lyse_Precip WB Western Blot for Target Protein Lyse_Precip->WB Plot Plot Melting Curves (% Soluble vs. Temp) WB->Plot Result Thermal Shift (ΔTm) Confirms Engagement Plot->Result SpiramineA This compound Target Identified Target Protein SpiramineA->Target Engagement Signal Downstream Signaling Cascade Target->Signal Mito Mitochondrial Perturbation Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Radiolabeling Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid derived from plants of the Spiraea genus.[1] While the biological activities of this compound itself are not extensively documented in readily available literature, derivatives of similar spiramines have been shown to possess anti-inflammatory and pro-apoptotic effects in cancer cells, including multi-drug resistant lines.[2] To facilitate further research into the pharmacokinetics, metabolism, and mechanism of action of this compound, radiolabeled analogs are invaluable tools. These application notes provide detailed, hypothetical protocols for the preparation and application of radiolabeled this compound, based on established radiochemical methodologies for complex natural products.[3][4]

The proposed methods focus on the introduction of Carbon-14 ([14C]) and Tritium (B154650) ([3H]), isotopes commonly used for in vitro and in vivo metabolic studies due to their long half-lives and the ability to be incorporated with minimal structural modification to the parent molecule.[3][5]

Methods for Radiolabeling this compound

Two primary methods are proposed for the radiolabeling of this compound:

  • [¹⁴C]this compound via Late-Stage Acetylation: This method involves the synthesis of this compound from a precursor by introducing a [¹⁴C]-labeled acetyl group. This is a late-stage functionalization approach that is advantageous for complex molecules.[3][4][6]

  • [³H]this compound via Catalytic Hydrogen Isotope Exchange: This method utilizes a metal catalyst to exchange hydrogen atoms on the this compound molecule with tritium from a tritium source. This technique is useful for introducing a high specific activity label without altering the carbon skeleton.[5][7][8]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed radiolabeling methods. These values are illustrative and would require experimental validation.

ParameterMethod 1: [¹⁴C]this compoundMethod 2: [³H]this compound
Radioisotope Carbon-14Tritium
Precursor Desacetyl-Spiramine AThis compound
Labeling Reagent [¹⁴C]Acetic Anhydride (B1165640)Tritium Gas (T₂)
Typical Radiochemical Yield 25-40%15-30%
Specific Activity 50-60 mCi/mmol15-25 Ci/mmol
Radiochemical Purity (Post-HPLC) >98%>98%
Analytical Method RP-HPLC with in-line radioactivity detector, LC-MSRP-HPLC with in-line radioactivity detector, LC-MS

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]this compound via Late-Stage Acetylation

This protocol describes the synthesis of [¹⁴C]this compound by reacting desacetyl-Spiramine A with [¹⁴C]acetic anhydride. A non-radioactive pilot study should be performed to optimize reaction and purification conditions.

Materials:

  • Desacetyl-Spiramine A

  • [¹⁴C]Acetic Anhydride (specific activity ≥ 100 mCi/mmol)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV and a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation of Desacetyl-Spiramine A: Prepare desacetyl-Spiramine A by hydrolysis of this compound. (This procedure would need to be developed and optimized separately).

  • Reaction Setup: In a shielded fume hood, dissolve desacetyl-Spiramine A (1 mg, ~2.8 µmol) in anhydrous pyridine (100 µL) in a sealed vial.

  • Radiolabeling Reaction: Add [¹⁴C]acetic anhydride (0.5 mCi, ~5 µmol) in anhydrous DCM (50 µL) to the solution. Stir the reaction at room temperature for 4 hours.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (500 µL). Extract the aqueous phase with DCM (3 x 500 µL).

  • Washing and Drying: Combine the organic layers, wash with brine (500 µL), and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Purification: Re-dissolve the crude product in a minimal amount of the HPLC mobile phase and purify by RP-HPLC. Use a suitable C18 column with a gradient of acetonitrile (B52724) in water.

  • Analysis and Quantification: Collect the radioactive peak corresponding to the retention time of an authentic this compound standard. Determine the radiochemical purity and quantify the total radioactivity using a liquid scintillation counter. The specific activity can be calculated from the total radioactivity and the mass of the product (determined by UV calibration curve).

Protocol 2: Synthesis of [³H]this compound via Catalytic Hydrogen Isotope Exchange

This protocol describes the tritiation of this compound using a metal catalyst and tritium gas. This procedure must be performed in a specialized radiochemistry facility with appropriate shielding and gas handling capabilities.

Materials:

  • This compound

  • Crabtree's catalyst ([Ir(COD)(Py)(PCy₃)]PF₆)

  • Tritium (T₂) gas

  • Anhydrous and degassed DCM

  • Methanol (B129727)

  • RP-HPLC system with a UV and a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a specialized tritium-labeling manifold, place this compound (1 mg, ~2.5 µmol) and Crabtree's catalyst (0.2 mg, ~0.25 µmol) in a reaction vessel.

  • Solvent Addition: Add anhydrous and degassed DCM (500 µL) to the vessel.

  • Tritiation: Freeze-pump-thaw the solution three times to remove atmospheric gases. Introduce tritium gas (1 Ci) into the reaction vessel and stir at room temperature for 18 hours.

  • Removal of Labile Tritium: After the reaction, carefully remove the unreacted tritium gas. Quench the reaction with methanol (200 µL) and stir for 1 hour to exchange labile tritium.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Purification: Re-dissolve the crude product in the HPLC mobile phase and purify by RP-HPLC using a C18 column.

  • Analysis and Quantification: Collect the radioactive peak corresponding to the retention time of the this compound standard. Determine the radiochemical purity and quantify the total radioactivity. Calculate the specific activity.

Application: Investigating Apoptosis Signaling

Radiolabeled this compound can be used to study its interaction with cellular components and its effect on signaling pathways. Derivatives of Spiramine have been shown to induce apoptosis in cancer cells.[2] A potential application is to investigate the downstream effects of this compound on the apoptosis pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway where this compound induces apoptosis. This pathway can be investigated using radiolabeled this compound to perform binding assays with putative protein targets or to trace its cellular localization during the induction of apoptosis.

spiramine_apoptosis_pathway spiramine [14C]this compound cell_membrane Cell Membrane receptor Putative Target (e.g., Enzyme, Receptor) spiramine->receptor Binds/Interacts signal_cascade Signal Transduction Cascade receptor->signal_cascade Inhibits or Activates bax_bak Bax/Bak Activation signal_cascade->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general workflow from radiolabeling to a cell-based apoptosis assay.

experimental_workflow start Start: this compound Precursor radiolabeling Radiolabeling ([14C] or [3H]) start->radiolabeling purification HPLC Purification radiolabeling->purification qc Quality Control (Purity, Specific Activity) purification->qc incubation Incubate Cells with Radiolabeled this compound qc->incubation cell_culture Cancer Cell Culture (e.g., MCF-7) cell_culture->incubation analysis Analysis: - Cellular Uptake (LSC) - Subcellular Localization - Apoptosis Assays (e.g., Caspase activity) incubation->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for radiolabeling and application.

References

High-Throughput Screening with Spiramine A and Spermine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Special Note on Spiramine A and Spermine (B22157):

Initial research indicates that "this compound" is a diterpenoid alkaloid with limited, though emerging, research into the anti-inflammatory and apoptotic activities of its derivatives.[1] As of this writing, there is a lack of extensive public data on high-throughput screening (HTS) applications specifically for this compound.

However, the term "Spiramine" may be confused with "Spermine," a well-researched polyamine that is a critical target in high-throughput screening for drug discovery, particularly in oncology. Polyamines like spermine are essential for cell growth and differentiation, and their dysregulation is linked to various diseases.[2][3][4]

To provide a comprehensive resource, this document is structured in two parts:

  • Part 1: High-Throughput Screening with this compound. This section will present hypothetical application notes based on the known biological activities of Spiramine derivatives. These are intended to serve as a strategic guide for initiating an HTS campaign with this compound.

  • Part 2: High-Throughput Screening Related to Spermine. This section will provide detailed, evidence-based application notes and protocols for well-established HTS assays targeting the spermine metabolic and signaling pathways.

Part 1: High-Throughput Screening with this compound (Hypothetical Applications)

Given that derivatives of Spiramine C and D have demonstrated anti-inflammatory and pro-apoptotic effects, HTS campaigns with this compound could be designed to identify new chemical entities with similar or enhanced activities.

Application Note 1: High-Throughput Screening for Novel Anti-Inflammatory Compounds Inspired by this compound

Objective: To identify small molecules from a compound library that mimic or enhance the potential anti-inflammatory properties of this compound by inhibiting the production of pro-inflammatory mediators in a cell-based assay.

Introduction: Chronic inflammation is a key factor in numerous diseases. The search for new anti-inflammatory drugs is crucial.[5] This assay screens for compounds that reduce the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inflammation research.

Experimental Workflow Diagram:

HTS_Workflow_SpiramineA cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis plate_cells Plate RAW 264.7 Macrophages (e.g., 5x10^4 cells/well in 384-well plate) incubate_cells Incubate for 24h plate_cells->incubate_cells add_compounds Add Test Compounds & This compound (Positive Control) incubate_cells->add_compounds add_lps Add LPS (e.g., 1 µg/mL) (excluding negative control wells) add_compounds->add_lps incubate_lps Incubate for 18-24h add_lps->incubate_lps measure_no Measure Nitric Oxide (Griess Assay) or Cytokine Levels (ELISA/HTRF) incubate_lps->measure_no data_analysis Data Analysis: Calculate % Inhibition, Z' Factor measure_no->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: High-Throughput Screening Workflow for Anti-Inflammatory Compounds.

Experimental Protocol:

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit for Nitrite (B80452) Determination

  • This compound (as a potential positive control)

  • Compound library

  • 384-well clear, flat-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into 384-well plates at a density of 5 x 10^4 cells per well in 50 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition: Add 100 nL of test compounds, this compound, and vehicle control (DMSO) to the respective wells using an acoustic liquid handler. The final concentration of compounds should be in a suitable range (e.g., 1-10 µM).

  • Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the negative (unstimulated) controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Nitrite Measurement: Transfer 20 µL of the cell culture supernatant to a new 384-well plate. Add 20 µL of the Griess Reagent components according to the manufacturer's protocol.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of nitrite production for each compound relative to the positive (LPS-stimulated) and negative (unstimulated) controls. Determine the Z' factor to assess assay quality.

Data Presentation:

Compound IDConcentration (µM)% Nitrite InhibitionCell Viability (%)Z' Factor
This compound1045%98%0.75
Hit Compound 11085%95%0.75
Hit Compound 21078%92%0.75
DMSO ControlN/A0%100%0.75
Application Note 2: High-Content Screening for Apoptosis Induction by this compound Analogs

Objective: To identify novel compounds that induce apoptosis in cancer cells, based on the pro-apoptotic activity reported for Spiramine derivatives.

Introduction: Induction of apoptosis is a key strategy in cancer therapy. High-content screening (HCS) allows for the multiplexed measurement of cellular events, providing a detailed view of a compound's effect. This assay uses a caspase-3/7 activation marker to identify pro-apoptotic compounds.

Experimental Protocol:

Materials and Reagents:

  • MCF-7 (human breast cancer) or HCT116 (human colorectal cancer) cell lines

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Caspase-Glo® 3/7 Assay Reagent

  • Hoechst 33342 nuclear stain

  • This compound (as a reference compound)

  • Staurosporine (as a positive control for apoptosis)

  • Compound library

  • 384-well black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cancer cells into 384-well imaging plates at an appropriate density (e.g., 3,000 cells/well) in 40 µL of medium.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of test compounds, this compound, staurosporine, and DMSO controls to the wells.

  • Incubation: Incubate for 24-48 hours.

  • Staining: Add 10 µL of a solution containing Caspase-3/7 Green detection reagent and Hoechst 33342 to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging: Acquire images using a high-content imaging system with appropriate filters for the caspase and nuclear stains.

  • Image Analysis: Use image analysis software to quantify the number of total cells (Hoechst-positive) and apoptotic cells (caspase-3/7 positive).

  • Data Analysis: Calculate the percentage of apoptotic cells for each treatment. Normalize the data to controls and determine the Z' factor.

Data Presentation:

Compound IDConcentration (µM)% Apoptotic CellsTotal Cell CountZ' Factor
This compound515%25000.68
Hit Compound X560%12000.68
Staurosporine185%5000.68
DMSO ControlN/A2%30000.68

Part 2: High-Throughput Screening Related to Spermine

The polyamine metabolic pathway is a critical target in drug discovery, especially for cancer therapeutics. HTS assays are commonly used to identify inhibitors of key enzymes in this pathway or inhibitors of polyamine transport.

Polyamine Catabolism Pathway Diagram:

Polyamine_Catabolism cluster_enzymes Key Enzymes as HTS Targets Spermine Spermine Spermidine (B129725) Spermidine Spermine->Spermidine SMOX N1_AcSpermine N1-Acetylspermine Spermine->N1_AcSpermine SSAT1 H2O2 H2O2 + 3-Aminopropanal Spermine->H2O2 N1_AcSpermidine N1-Acetylspermidine Spermidine->N1_AcSpermidine SSAT1 N1_AcSpermine->Spermidine PAOX Putrescine Putrescine N1_AcSpermidine->Putrescine PAOX SMOX SMOX H2O2->SMOX AcetylCoA Acetyl-CoA SSAT1 SSAT1 AcetylCoA->SSAT1 CoA CoA SSAT1->CoA PAOX PAOX

Caption: Key enzymes in the polyamine catabolism pathway targeted in HTS.

Application Note 3: HTS for Inhibitors of Spermidine/Spermine N1-Acetyltransferase 1 (SSAT1)

Objective: To identify small molecule inhibitors of SSAT1, a rate-limiting enzyme in polyamine catabolism that is upregulated in certain cancers.

Introduction: SSAT1 plays a crucial role in maintaining polyamine homeostasis. Its inhibition can lead to the accumulation of polyamines, which can be cytotoxic to cancer cells. A colorimetric HTS assay provides a cost-effective and simple method to screen for SSAT1 inhibitors.

Experimental Protocol:

Materials and Reagents:

  • Recombinant human SSAT1 enzyme

  • Spermidine or spermine (substrate)

  • Acetyl-CoA (co-substrate)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (pH 7.8)

  • Known SSAT1 inhibitor (e.g., N1, N11-diethylnorspermine) as a positive control

  • Compound library

  • 384-well clear, flat-bottom plates

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.8). Prepare stock solutions of SSAT1, spermidine, Acetyl-CoA, and DTNB in assay buffer.

  • Compound Plating: Add 100 nL of test compounds and controls into 384-well plates.

  • Enzyme Addition: Add 10 µL of SSAT1 solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing spermidine and Acetyl-CoA to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Detection: Add 5 µL of DTNB solution. The free CoA-SH produced by the SSAT1 reaction will react with DTNB to produce a yellow product.

  • Data Acquisition: Measure the absorbance at 412 nm.

  • Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for the hits.

Data Presentation:

ParameterValueReference
Substrate (Spermidine) Km55 µM
Substrate (Spermine) Km182 µM
Assay Z' Factor> 0.6
Hit Criteria> 50% Inhibition
Application Note 4: HTS for Inhibitors of Spermine Oxidase (SMOX)

Objective: To identify potent and selective inhibitors of SMOX, an enzyme involved in spermine catabolism that produces H2O2, contributing to oxidative stress and DNA damage in cancer.

Introduction: SMOX is a flavin-dependent enzyme that converts spermine to spermidine, H2O2, and 3-aminopropanal. Its activity is linked to inflammation and carcinogenesis. A chemiluminescence-based assay that detects H2O2 is a highly sensitive method for HTS of SMOX inhibitors.

Experimental Protocol:

Materials and Reagents:

  • Recombinant human SMOX enzyme

  • Spermine (substrate)

  • Horseradish peroxidase (HRP)

  • Luminol (B1675438) or a commercial chemiluminescent substrate (e.g., HyPerBlu)

  • Glycine (B1666218) buffer (pH 8.0)

  • Known SMOX inhibitor (e.g., MDL 72527) as a positive control

  • Compound library

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into 384-well plates.

  • Enzyme-Detection Mix Addition: Add 10 µL of a mix containing SMOX enzyme, HRP, and luminol in glycine buffer to each well.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 5 µL of spermine solution to start the reaction.

  • Data Acquisition: Immediately measure the chemiluminescent signal using a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound and calculate IC50 values for confirmed hits.

Data Presentation:

ParameterValueReference
Substrate (Spermine) Km34 µM
MDL 72527 IC50~2-4 µM
Assay Z' Factor0.72
Hit Criteria> 3 standard deviations from control

Spermine Signaling in Cancer Diagram:

Spermine_Signaling_Cancer cluster_pathways Oncogenic Signaling Pathways cluster_effects Cellular Effects Spermine Spermine p38_MAPK p38 MAPK Pathway Spermine->p38_MAPK enhances mTOR mTOR Pathway Spermine->mTOR interacts with MYC MYC Oncogene Spermine->MYC cooperates with Proliferation Cell Proliferation & Growth p38_MAPK->Proliferation Apoptosis Inhibition of Apoptosis p38_MAPK->Apoptosis mTOR->Proliferation mTOR->Apoptosis MYC->Proliferation MYC->Apoptosis

Caption: Spermine's interaction with key oncogenic signaling pathways.

References

Application Notes and Protocols for Spiramine A Delivery Systems in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid derived from plants of the Spiraea genus, which has garnered interest for its potential therapeutic properties.[1][2] Notably, derivatives of related spiramine compounds, such as Spiramine C and D, have demonstrated the ability to induce apoptosis in cancer cells, including multidrug-resistant cell lines.[3][4] This suggests potential applications for this compound and its analogues as novel anti-cancer agents.

The effective use of compounds like this compound in cell culture experiments, and ultimately in therapeutic applications, can be significantly enhanced through the use of advanced delivery systems. These systems can improve solubility, stability, and cellular uptake, and enable targeted delivery to specific cell types. While specific delivery systems for this compound are not yet extensively documented in scientific literature, this document provides detailed protocols and application notes for the development and evaluation of nanoparticle and liposomal delivery systems for this compound, based on established methodologies for similar bioactive compounds.

Data Presentation: Characterization of this compound Delivery Systems

The following tables provide a template for summarizing the key quantitative data from the characterization of hypothetical this compound-loaded nanoparticle and liposomal formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation IDPolymer/Lipid CompositionThis compound Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SP-NP-001PLGA (50:50)585150 ± 50.12 ± 0.02-25.6 ± 2.1
SP-NP-002Chitosan378210 ± 80.21 ± 0.03+37.6 ± 1.0
SP-LIPO-001DPPC:Cholesterol (7:3)292120 ± 40.09 ± 0.01-5.2 ± 0.8
SP-LIPO-002DOPE:CHEMS (1:1)2.588135 ± 60.15 ± 0.02-15.8 ± 1.5

Note: Data presented are examples and will vary based on experimental conditions.

Table 2: In Vitro Efficacy of this compound Delivery Systems in MCF-7 Cells

TreatmentConcentration (µM)Incubation Time (h)Cell Viability (%) (MTT Assay)Cellular Uptake (Mean Fluorescence Intensity)
Control (untreated)048100 ± 5.0N/A
Free this compound104865 ± 4.2N/A
SP-NP-001104845 ± 3.815,000 ± 1,200
SP-LIPO-001104852 ± 4.512,500 ± 1,100
Blank NanoparticlesN/A4898 ± 2.1500 ± 150
Blank LiposomesN/A4899 ± 1.8450 ± 120

Note: Data presented are examples and will vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Derivatives of spiramines have been shown to induce apoptosis.[3][4] While the precise mechanism for this compound is yet to be fully elucidated, a potential pathway involves the activation of caspases, key mediators of apoptosis. The delivery of this compound via nanoparticles or liposomes can enhance its intracellular concentration, potentially leading to a more robust activation of this pathway.

G cluster_0 Cell Membrane This compound Delivery System This compound Delivery System Cellular Uptake Cellular Uptake This compound Delivery System->Cellular Uptake This compound Release This compound Release Cellular Uptake->this compound Release Pro-apoptotic Proteins (e.g., Bax/Bak) Pro-apoptotic Proteins (e.g., Bax/Bak) This compound Release->Pro-apoptotic Proteins (e.g., Bax/Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax/Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_0 Formulation cluster_1 Characterization This compound + Polymer/Lipid This compound + Polymer/Lipid Solvent Evaporation / Hydration Solvent Evaporation / Hydration This compound + Polymer/Lipid->Solvent Evaporation / Hydration Nanoparticle / Liposome Formation Nanoparticle / Liposome Formation Solvent Evaporation / Hydration->Nanoparticle / Liposome Formation Purification (Centrifugation / Dialysis) Purification (Centrifugation / Dialysis) Nanoparticle / Liposome Formation->Purification (Centrifugation / Dialysis) Particle Size & PDI (DLS) Particle Size & PDI (DLS) Purification (Centrifugation / Dialysis)->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Purification (Centrifugation / Dialysis)->Zeta Potential Encapsulation Efficiency (HPLC/UV-Vis) Encapsulation Efficiency (HPLC/UV-Vis) Purification (Centrifugation / Dialysis)->Encapsulation Efficiency (HPLC/UV-Vis) Morphology (TEM/SEM) Morphology (TEM/SEM) Purification (Centrifugation / Dialysis)->Morphology (TEM/SEM) G cluster_0 Assays Cell Seeding (96-well plate) Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Treatment Application Treatment Application Incubation (24h)->Treatment Application Incubation (24-72h) Incubation (24-72h) Treatment Application->Incubation (24-72h) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Incubation (24-72h)->Cytotoxicity (MTT Assay) Cellular Uptake (Fluorescence Microscopy / Flow Cytometry) Cellular Uptake (Fluorescence Microscopy / Flow Cytometry) Incubation (24-72h)->Cellular Uptake (Fluorescence Microscopy / Flow Cytometry)

References

Troubleshooting & Optimization

Optimizing Spiramine A Solubility for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solubility of Spiramine A in cell-based assays. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a lipophilic compound and is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture applications, it is crucial to use anhydrous, sterile DMSO to prepare a concentrated stock solution.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent cytotoxicity.[2][3] Some cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically by running a vehicle control.[4]

  • Use a Co-solvent: For in vivo or certain in vitro applications, a co-solvent system can improve solubility. A common formulation includes DMSO, PEG300, Tween 80, and a saline or PBS solution.[5]

  • Sonication: Gentle sonication of the diluted solution in the culture medium can sometimes help to redissolve small precipitates.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in its dispersion.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept at or below 0.1%. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration. This will help you to distinguish the effects of the compound from the effects of the solvent.

Q4: How should I prepare my this compound stock and working solutions?

A4: Proper preparation of stock and working solutions is critical for reproducible results. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving this compound in 100% DMSO to create a high-concentration stock solution, and then performing serial dilutions in your cell culture medium to achieve the desired final concentrations.

Q5: How should I store my this compound powder and stock solutions?

A5: Proper storage is crucial to maintain the stability of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).

  • In Solvent (DMSO): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.

Q6: My cells are dying even at low concentrations of this compound. How can I be sure it's not due to the solvent?

A6: This is where a vehicle control is critical. If the cells in your vehicle control (treated with the same concentration of DMSO as your this compound-treated cells) are healthy, then the observed cytotoxicity is likely due to this compound itself. Derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells, suggesting that cytotoxicity is an expected biological activity of this class of compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and DMSO in cell-based assays.

Table 1: this compound Solubility and Storage

ParameterRecommendationCitation
Primary SolventDimethyl Sulfoxide (DMSO)
Storage (Powder)-20°C for up to 3 years
Storage (in DMSO)-80°C for up to 1 year

Table 2: Recommended DMSO Concentrations for Cell Culture

ConditionRecommended ConcentrationNotesCitation
Ideal Final Concentration< 0.1% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.
Maximum Tolerated (Cell line dependent)Up to 0.5% (v/v)Requires empirical validation with a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 399.53 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, you would need 3.995 mg of this compound.

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes and pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Crucially, prepare a vehicle control. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

  • Mix the working solutions thoroughly by gentle pipetting before adding to your cells.

  • Add the prepared working solutions and the vehicle control to your cell culture plates.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell Assay spiramine_powder This compound Powder dissolve_dmso Dissolve in 100% DMSO spiramine_powder->dissolve_dmso stock_solution 10 mM Stock Solution (Store at -80°C) dissolve_dmso->stock_solution serial_dilution Serial Dilution in Cell Culture Medium stock_solution->serial_dilution working_solutions Working Solutions (<0.1% DMSO) serial_dilution->working_solutions vehicle_control Vehicle Control (DMSO in Medium) serial_dilution->vehicle_control add_to_cells Add to Cells working_solutions->add_to_cells incubation Incubation add_to_cells->incubation data_analysis Data Analysis incubation->data_analysis vehicle_control->add_to_cells

Caption: Experimental workflow for preparing this compound solutions for cell-based assays.

spiramine_apoptosis_pathway Spiramine_A This compound Derivatives Mitochondria Mitochondria Spiramine_A->Mitochondria Induces Stress Apoptosis_Initiation Apoptosis Initiation (Bax/Bak-Independent) Mitochondria->Apoptosis_Initiation Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway for this compound derivatives inducing apoptosis.

References

Technical Support Center: Spiramine A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Spiramine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide: this compound HPLC Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a diterpenoid alkaloid containing a tertiary amine. This guide provides a systematic approach to diagnosing and resolving this problem.

Question: Why is my this compound peak tailing in my reversed-phase HPLC chromatogram?

Answer:

Peak tailing for this compound is most often caused by secondary interactions between the basic amine group of the molecule and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] At a neutral or mid-range pH, these silanol groups can be ionized and interact strongly with the protonated, positively charged this compound, leading to a distorted peak shape. Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.

Here is a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.

  • Problem: If the mobile phase pH is close to the pKa of this compound's tertiary amine (likely in the range of 9-11), the molecule will exist in a mixed ionic state, leading to peak broadening and tailing. Additionally, at pH values above 3, residual silanol groups on the silica (B1680970) packing are ionized and can strongly interact with the positively charged this compound.

  • Solution: Lower the mobile phase pH to between 2.5 and 3.5. At this low pH, the silanol groups will be protonated and less likely to interact with the analyte. While this compound will be fully protonated, the suppression of silanol activity is more impactful on peak shape.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers such as 0.1% formic acid or 20 mM phosphate (B84403) buffer.

  • Adjust pH: Titrate the buffer to the desired pH (e.g., 2.5, 3.0, 3.5) using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile (B52724) or methanol) at the desired ratio.

  • Equilibrate: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Step 2: Consider Mobile Phase Additives

Mobile phase additives can be used to mask the effects of residual silanol groups.

  • Problem: Even at a low pH, some residual silanol interactions may persist.

  • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

Step 3: Assess Column Health and Chemistry

The choice and condition of your HPLC column are crucial.

  • Problem:

    • Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups.

    • Inappropriate Column Choice: Using a column with a high density of residual silanols (Type A silica) will exacerbate peak tailing for basic compounds.

  • Solution:

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes the majority of residual silanols, making them less active.

    • Consider a Guard Column: A guard column can help protect the analytical column from contaminants that may degrade the stationary phase.

    • Flush the Column: If you suspect column contamination, flush it with a strong solvent.

Step 4: Check for System and Sample Issues

If peak tailing persists after addressing mobile phase and column issues, consider the following:

IssueDescriptionSolution
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Column Contamination Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.Flush the column with a series of strong solvents (e.g., methanol (B129727), acetonitrile, isopropanol). If the problem persists, the column may need to be replaced.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when troubleshooting this compound peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using a buffer (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_additives Are Mobile Phase Additives Being Used? check_ph->check_additives Yes adjust_ph->check_additives add_additives Add a Competing Base (e.g., 0.1% TEA) check_additives->add_additives No check_column Is an End-Capped Column in Good Condition? check_additives->check_column Yes add_additives->check_column replace_column Use a New End-Capped C18 or C8 Column check_column->replace_column No check_system Review System and Sample Conditions (Overload, Extra-Column Volume, etc.) check_column->check_system Yes replace_column->check_system resolve_system Dilute Sample, Check Tubing, and Match Sample Solvent check_system->resolve_system resolved Peak Shape Improved resolve_system->resolved

Caption: A flowchart outlining the decision-making process for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: Based on the analysis of similar diterpenoid alkaloids, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry

Q2: What is the likely pKa of this compound?

Q3: Can I use a methanol-based mobile phase instead of acetonitrile?

A3: Yes, methanol can be used as the organic modifier. Acetonitrile and methanol have different selectivities, so retention times will vary. Methanol is more viscous, which may lead to higher backpressure. If you are using a phosphate buffer, be aware that it has a higher risk of precipitation in acetonitrile than in methanol.

Q4: My peak is still tailing after trying all the steps in the troubleshooting guide. What else can I do?

A4: If significant tailing persists, you could consider more advanced solutions:

  • Alternative Stationary Phases: Consider a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-polymer phase, which offer different selectivity and reduced silanol activity.

  • Sample Clean-up: If your sample is in a complex matrix, interfering compounds could be causing the tailing. Implement a solid-phase extraction (SPE) clean-up step to remove these interferences.

Q5: How can I confirm if my column is the problem?

A5: The easiest way to determine if the column is the source of the problem is to replace it with a new column of the same type. If the peak shape improves significantly on the new column, the old column has likely degraded.

Signaling Pathway of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a basic compound like this compound.

Peak_Tailing_Pathway Chemical Interactions Causing Peak Tailing cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silica_surface Si-O-Si-O-Si silanol_group Si-OH ionized_silanol Si-O⁻ silanol_group->ionized_silanol - H⁺ (pH > 3) c18_chain Si-C18 spiramine_neutral This compound (Neutral) spiramine_protonated This compound-H⁺ (Protonated) spiramine_neutral->spiramine_protonated + H⁺ (Low pH) spiramine_protonated->ionized_silanol Secondary Interaction (Ionic Attraction) -> PEAK TAILING spiramine_protonated->c18_chain Primary Interaction (Hydrophobic Retention) h_plus H⁺

Caption: The mechanism of peak tailing due to secondary ionic interactions.

References

Technical Support Center: Synthesis of Spiramine A - Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We regret to inform you that we are unable to provide a technical support center for the synthesis of Spiramine A at this time. Despite a comprehensive search of scientific literature and chemical databases, we have found no published total synthesis of this compound.

Our investigation confirmed the complex, heptacyclic structure of this compound, a diterpenoid alkaloid. However, without a documented synthetic route, it is not possible to create the detailed and specific troubleshooting guides, FAQs, data tables, and experimental protocols that would meet the high standards of our technical support resources.

Creating a useful and accurate technical support center requires a foundation of established synthetic steps, reported yields under various conditions, and an understanding of the common challenges encountered during the synthesis. As this information is not currently available in the public domain for this compound, we cannot generate the content you have requested.

We are continuously monitoring new publications in the field of organic synthesis and will revisit this topic should a total synthesis of this compound be reported.

We understand that this may be disappointing, and we apologize for any inconvenience this may cause. We encourage you to explore our other technical support centers for a wide range of synthetic targets.

Below is a representation of the known structure of this compound.

Caption: A simplified representation of the complex ring structure of this compound.

Technical Support Center: Spiramine A Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Spiramine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving a stable baseline and robust separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and biological activities. As a basic compound, this compound is prone to interactions with the stationary phase in reversed-phase chromatography, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2] This can lead to poor peak shapes, such as tailing, and contribute to an unstable baseline. Furthermore, the stability of diterpenoid alkaloids can be sensitive to the pH and composition of the mobile phase, potentially leading to on-column degradation and baseline drift.[3]

Q2: What are the most common causes of an unstable baseline when analyzing this compound?

An unstable baseline in the chromatography of this compound can be attributed to several factors:

  • Mobile Phase Issues: Improper pH, poor buffer choice, dissolved gases, or impurities in the solvents can all lead to baseline noise and drift.[4][5] For basic compounds like this compound, maintaining a consistent and appropriate pH is critical.[6][7][8]

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using mobile phases with extreme pH values.[2] This degradation can lead to increased baseline noise and poor peak shape.

  • Analyte Instability: this compound, like other diester-diterpenoid alkaloids, may be susceptible to degradation under certain conditions (e.g., pH, solvent type), which can manifest as a drifting baseline.[3]

  • System Contamination: Contaminants in the HPLC system, including the injector, tubing, or detector flow cell, can leach out during a run, causing baseline disturbances.

  • Detector Issues: A failing lamp or temperature fluctuations in the detector can cause short-term noise or long-term drift in the baseline.

Q3: How does the mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[8][9]

  • At low pH (typically < 3): The acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH), reducing their ability to interact with the protonated, positively charged this compound molecule.[2] This often results in improved peak symmetry.

  • At mid-range pH (close to the pKa of this compound): The analyte will exist in both ionized and non-ionized forms, which can lead to peak broadening and splitting.[9]

  • At high pH (typically > 8): this compound will be in its neutral, free-base form, which can lead to better retention and separation on a reversed-phase column. However, standard silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH methods.

Q4: What can I do to improve the peak shape of this compound?

Peak tailing is a common issue for alkaloids.[1][2][4] To improve peak shape:

  • Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.

  • Use Mobile Phase Additives: Incorporate a small amount of a basic amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase. These additives compete with the analyte for active silanol sites, reducing peak tailing.[10]

  • Select an Appropriate Column: Use a column with end-capping to minimize the number of free silanol groups. Alternatively, consider a column with a different stationary phase, such as a hybrid or polymer-based column, that is more resistant to basic compounds.

  • Lower Sample Load: Injecting a smaller amount of the sample can prevent column overload, which can cause peak distortion.[1][5]

Troubleshooting Guides

Unstable Baseline

An unstable baseline can manifest as drift (a gradual upward or downward trend), noise (rapid, random fluctuations), or wander (slow, undulating changes).

Symptom Potential Cause Troubleshooting Steps
Baseline Drift Mobile phase composition changingEnsure mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phase daily.
Column not equilibratedFlush the column with the mobile phase for a sufficient time before starting the analysis.
Temperature fluctuationsUse a column oven and ensure the detector is in a temperature-stable environment.
Analyte degradationInvestigate the stability of this compound in the chosen mobile phase. Consider a forced degradation study.[11][12][13]
Baseline Noise Air bubbles in the systemDegas the mobile phase. Purge the pump to remove any trapped bubbles.
Detector lamp failingCheck the lamp's usage hours and replace if necessary.
Pump malfunctionCheck for leaks and ensure check valves are functioning correctly.
Baseline Wander Inadequate mobile phase mixingFor gradient elution, ensure the mixer is functioning correctly. Premixing the mobile phase for isocratic runs can help.
Laboratory temperature changesMaintain a stable laboratory environment.
Poor Peak Shape (Tailing)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Add a competing base (e.g., 0.1% TEA) to the mobile phase.[10]
Lower the mobile phase pH to 2.5-3.5.[2]
Column Overload Reduce the injection volume or dilute the sample.[1][5]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase if possible. If a stronger solvent is needed, inject the smallest possible volume.[14]

Experimental Protocols

Proposed HPLC Method for this compound Analysis

This is a starting point for method development, based on typical conditions for diterpenoid alkaloid analysis.[15][16][17]

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Formate in Water (pH ~3)
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5-20 µL
Sample Solvent Mobile Phase A or a weak solvent compatible with the mobile phase
Forced Degradation Study Protocol

To investigate the stability of this compound and ensure the analytical method is stability-indicating, a forced degradation study is recommended.[11][12][13]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 2 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
Thermal Degradation Heat the solid sample at 105 °C for 24 hours.
Photodegradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute with mobile phase, and analyze by HPLC.

Visual Troubleshooting Guides

Unstable_Baseline_Workflow start Unstable Baseline Observed check_mobile_phase Check Mobile Phase (Freshness, Degassing, pH) start->check_mobile_phase check_equilibration Ensure Proper Column Equilibration check_mobile_phase->check_equilibration If no improvement check_system Inspect System (Leaks, Pump, Detector) check_equilibration->check_system If no improvement isolate_column Isolate Column (Replace with Union) check_system->isolate_column If no improvement problem_persists Problem Persists? isolate_column->problem_persists system_issue System Issue (Pump, Detector, Contamination) problem_persists->system_issue Yes column_issue Column Issue (Degradation, Contamination) problem_persists->column_issue No resolved Baseline Stable system_issue->resolved After fixing column_issue->resolved After fixing/replacing

Caption: Troubleshooting workflow for an unstable baseline.

Peak_Tailing_Workflow start Peak Tailing Observed for this compound check_overload Check for Column Overload (Dilute Sample) start->check_overload not_overload Tailing Persists check_overload->not_overload If shape improves overload_issue Overload is the cause not_overload->overload_issue Yes adjust_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) not_overload->adjust_ph No add_modifier Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_modifier If tailing persists resolved Peak Shape Improved adjust_ph->resolved If shape improves change_column Consider Different Column (End-capped, Hybrid) add_modifier->change_column If tailing persists add_modifier->resolved If shape improves change_column->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Overcoming Spiramine A Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spiramine-class compounds in cancer cell line experiments.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for Spiramine-class compounds in cancer cells?

Spiramine-class compounds, specifically derivatives of Spiramine C and D, are atisine-type diterpenoid alkaloids.[1] Their primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death). A key feature of these compounds is their ability to induce apoptosis in a Bax/Bak-independent manner.[1] This is significant because many conventional chemotherapeutics rely on the Bax/Bak-dependent mitochondrial apoptosis pathway, and resistance can emerge through mutations in this pathway. The α,β-unsaturated ketone moiety in Spiramine derivatives is crucial for their cytotoxic activity.[1]

Spiramine Spiramine Derivative (α,β-unsaturated ketone) Cell Cancer Cell Spiramine->Cell Enters Apoptosis Apoptosis (Bax/Bak-independent) Cell->Apoptosis Induces Proliferation Cell Proliferation Inhibition Cell->Proliferation Leads to Start High Cell Viability Observed Step1 Confirm IC50 with Dose-Response Assay Start->Step1 Step2 Assess P-gp Expression (Western Blot/qRT-PCR) Step1->Step2 Decision1 P-gp Overexpressed? Step2->Decision1 Step3 Analyze Pro-Survival Pathways (e.g., p-AKT) Decision2 Pro-Survival Pathway Activated? Step3->Decision2 Decision1->Step3 No Action1 Co-treat with P-gp Inhibitor Decision1->Action1 Yes Action2 Co-treat with Pathway Inhibitor (e.g., PI3K Inhibitor) Decision2->Action2 Yes End Re-evaluate Cytotoxicity Decision2->End No Action1->End Action2->End

References

Spiramine A aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Spiramine A is a diterpenoid alkaloid found in Spiraea japonica. Currently, there is limited publicly available data specifically detailing its aggregation behavior in solution. This technical support guide is based on the general properties of diterpenoid alkaloids and established methodologies for handling poorly water-soluble compounds. The provided protocols and signaling pathways are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or hazy, especially in aqueous buffers. What is causing this?

A1: The observed cloudiness or haziness is likely due to the aggregation of this compound. As a diterpenoid alkaloid, this compound is predicted to have low solubility in aqueous solutions, a common characteristic of many alkaloids which are generally soluble in organic solvents but not in water.[1][2][3] When the concentration of this compound exceeds its solubility limit in an aqueous buffer, the molecules can self-associate to form aggregates or nanoparticles.

Q2: At what concentration can I expect to see this compound aggregation?

A2: The concentration at which aggregation begins, known as the Critical Aggregation Concentration (CAC), is specific to the compound and the solution conditions (e.g., pH, ionic strength, temperature, and buffer composition). For poorly soluble compounds, aggregation can occur even at low micromolar concentrations. It is crucial to experimentally determine the CAC for this compound under your specific assay conditions.

Q3: How can aggregation of this compound affect my experimental results?

A3: Compound aggregation can lead to various artifacts and misleading results in biological assays. Aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results. They can also sequester the target protein, reducing the apparent potency of the compound. Therefore, it is essential to identify and mitigate aggregation to ensure the reliability of your experimental data.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For initial stock solutions, it is recommended to use a polar organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Most alkaloids are soluble in such solvents in their free base form.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% organic solvent. Subsequent dilutions into aqueous assay buffers should be done carefully to minimize precipitation and aggregation.

Q5: Are there any general tips for preventing this compound aggregation during experiments?

A5: Yes, several strategies can help minimize aggregation:

  • Work at the lowest effective concentration: Determine the lowest concentration of this compound that yields a biological effect to minimize the risk of exceeding its solubility limit.

  • Optimize buffer conditions: The solubility of alkaloids can be pH-dependent. Experiment with different pH values to find a range where this compound is more soluble.

  • Include a non-ionic detergent: Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Triton X-100 or Tween-20 can help to solubilize lipophilic compounds and prevent aggregation.

  • Control for solvent effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the assay (typically ≤ 1%).

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to identifying and mitigating aggregation issues with this compound.

Issue 1: Visible Precipitation or Cloudiness in Solution
  • Potential Cause: The concentration of this compound is above its solubility limit in the current buffer.

  • Troubleshooting Steps:

    • Visual Inspection: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes. A visible pellet indicates significant precipitation.

    • Solubility Assessment: Systematically test the solubility of this compound in different buffer systems (see Experimental Protocol 1).

    • Concentration Reduction: If possible, lower the working concentration of this compound.

    • Co-solvent Addition: Consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer to increase solubility.

Issue 2: Inconsistent or Non-reproducible Assay Results
  • Potential Cause: Formation of sub-visible this compound aggregates that interfere with the assay.

  • Troubleshooting Steps:

    • Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates and determine their size distribution (see Experimental Protocol 2). This is a primary method for identifying small molecule aggregation.

    • Detergent Titration: Perform the assay in the presence of increasing concentrations of a non-ionic detergent (e.g., 0.01% to 0.1% Triton X-100). A significant change in the activity of this compound with increasing detergent concentration is a strong indicator of aggregation-based activity.

    • Transmission Electron Microscopy (TEM): For a definitive visual confirmation of aggregates, use TEM to observe the morphology of particles in your this compound solution (see Experimental Protocol 3).

Quantitative Data Summary

The following table presents hypothetical data on this compound solubility and aggregation in different buffer conditions to illustrate how such data should be structured.

Buffer ConditionpHIonic Strength (mM)Maximum Soluble Concentration (µM)Aggregate Size (Z-average, nm) by DLSPolydispersity Index (PDI)
Phosphate-Buffered Saline (PBS)7.41505250 ± 300.85
Tris Buffer7.4508180 ± 200.60
Tris Buffer + 0.05% Triton X-1007.450> 100< 100.20
Acetate Buffer5.01002595 ± 150.45

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the maximum soluble concentration of this compound in a given buffer.

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • Create a series of dilutions of the this compound stock solution in the desired aqueous buffer.

  • Incubate the solutions for a set period (e.g., 2 hours) at the experimental temperature, with gentle agitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 30 minutes to pellet any insoluble material.

  • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The highest concentration at which no pellet is observed and the measured supernatant concentration matches the nominal concentration is considered the maximum soluble concentration.

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

Objective: To detect the presence and size of this compound aggregates in solution.

Methodology:

  • Prepare this compound solutions at various concentrations in the desired buffer. Also, prepare a buffer-only control.

  • Filter all solutions through a low-binding 0.02 µm or 0.1 µm syringe filter to remove dust and extraneous particles.

  • Transfer the filtered solutions into a clean, dust-free DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform DLS measurements to obtain the intensity autocorrelation function.

  • Analyze the data to determine the Z-average particle diameter and the Polydispersity Index (PDI). A PDI > 0.7 suggests a highly polydisperse sample, which can be indicative of aggregation.

Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)

Objective: To visually confirm the presence and morphology of this compound aggregates.

Methodology:

  • Prepare a this compound solution at a concentration suspected of forming aggregates.

  • Apply a small volume (e.g., 3-5 µL) of the sample solution onto a carbon-coated copper TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick away the excess liquid using filter paper.

  • For negative staining, immediately apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) for 1-2 minutes.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at various magnifications to observe for the presence of aggregates.

Visualizations

Hypothetical Signaling Pathway for this compound

Diterpenoid alkaloids have been shown to possess anti-inflammatory and neuroprotective effects. A plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

SpiramineA_Pathway cluster_nucleus Inside Nucleus SpiramineA This compound IKK IKK Complex SpiramineA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequestration NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Transcription

Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow for Investigating this compound Aggregation

The following diagram outlines a logical workflow for researchers encountering potential aggregation issues with this compound.

Aggregation_Workflow start Start: This compound Experiment observe Observation: Cloudy Solution or Inconsistent Results? start->observe solubility Protocol 1: Assess Solubility observe->solubility Yes no_issue No Apparent Issue: Proceed with Caution observe->no_issue No dls Protocol 2: Dynamic Light Scattering (DLS) solubility->dls aggregate_check Aggregates Detected? dls->aggregate_check optimize Optimize Conditions: - Lower Concentration - Adjust pH - Add Detergent aggregate_check->optimize Yes aggregate_check->no_issue No tem Protocol 3: Confirm with TEM (Optional) optimize->tem retest Re-run Assay with Optimized Conditions optimize->retest tem->retest end End: Reliable Data retest->end no_issue->end

Troubleshooting workflow for this compound aggregation issues.

References

Technical Support Center: Minimizing Off-Target Effects of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramine A. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying, characterizing, and minimizing unintended molecular interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Spiramycin)?

This compound, more commonly known as Spiramycin (B21755), is a macrolide antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3] It achieves this by binding to the 50S subunit of the bacterial ribosome, which disrupts the translocation step of polypeptide chain elongation.[1][2] While its primary target is the bacterial ribosome, like many small molecules, it has the potential to interact with other macromolecules in eukaryotic systems, leading to off-target effects.

Q2: What are off-target effects and why are they a concern when using this compound in eukaryotic cells?

Off-target effects occur when a compound binds to and alters the function of molecules other than its intended target.[4] For a researcher using this compound in eukaryotic cells, these unintended interactions can lead to:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the compound's primary mechanism.[4]

  • Confounding Data: Off-target effects can introduce variability and inconsistency in experimental results, making it difficult to obtain reproducible data.

Q3: How can I begin to assess whether my observed phenotype is due to an off-target effect of this compound?

A systematic approach is crucial to distinguish between on-target and off-target effects. Here are some initial steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.[4]

  • Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to determine if the observed effects are due to the specific chemical structure of this compound or a more general property of the molecular scaffold.[4]

  • Target Engagement Assays: Employ methods to confirm that this compound is engaging its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[4]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
High Cellular Toxicity at Low Concentrations Off-target effects are disrupting critical cellular pathways.1. Perform a comprehensive literature search for known off-targets of macrolide antibiotics in eukaryotic cells.2. Conduct a proteomics-based target deconvolution study (e.g., chemical proteomics) to identify potential off-target binders.[5][6]3. Use a lower, non-toxic concentration of this compound and look for more subtle, specific phenotypes.
Inconsistent Results Across Different Cell Lines The expression levels of on-target or off-target proteins may vary between cell lines.1. Confirm the expression levels of your intended target in all cell lines using methods like Western Blot or qPCR.2. If an off-target is suspected, verify its expression level across the different cell lines.[4]
Phenotype Persists After Knockdown/Knockout of the Intended Target The observed effect is likely due to one or more off-target interactions.1. This is strong evidence for an off-target effect.[4] Prioritize off-target identification methods.2. Consider performing a chemical proteomics experiment to pull down binding partners of this compound.[5][6]3. Screen a library of structurally related this compound analogs to see if the phenotype can be dissociated from the on-target activity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound binding to its target in intact cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Antibody against the target of interest

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysis: Lyse the cells through freeze-thaw cycles or sonication.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Pelleting: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Analysis: Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western Blotting.

Expected Outcome: If this compound binds to and stabilizes the target protein, a higher amount of the protein will remain in the soluble fraction at elevated temperatures compared to the vehicle-treated control.

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying proteins that bind to this compound.

Materials:

  • This compound analog with a reactive handle (e.g., alkyne or biotin)

  • Control beads (without the immobilized compound)

  • Cell lysate

  • Wash buffers of increasing stringency

  • Elution buffer

  • Trypsin

  • LC-MS/MS equipment and reagents

Procedure:

  • Immobilization: Immobilize the this compound analog onto affinity beads.

  • Incubation: Incubate the immobilized compound and control beads with cell lysate. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[7]

  • Elution: Elute the bound proteins from the beads.[7]

  • Digestion: Digest the eluted proteins into peptides using trypsin.[7]

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.[7]

  • Data Analysis: Compare the proteins identified from the this compound-bound beads with the control beads and the competition experiment to identify specific binding partners.

Visualizing Experimental Workflows and Pathways

Chemical Proteomics Workflow for Off-Target Identification cluster_competition Competition Control start Synthesize this compound with Reactive Handle immobilize Immobilize on Beads start->immobilize incubate Incubate Beads with Lysate immobilize->incubate incubate_comp Incubate with Beads immobilize->incubate_comp lysate Prepare Cell Lysate lysate->incubate lysate_comp Pre-incubate Lysate with Excess Free this compound lysate->lysate_comp wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify validate Validate Hits identify->validate lysate_comp->incubate_comp incubate_comp->wash

References

Spiramine A Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and characterizing the degradation products of Spiramine A. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely degradation pathways?

This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1][2] While specific degradation pathways for this compound are not extensively documented, based on its structure—which includes ester and amine functionalities common to diterpenoid alkaloids—several degradation routes can be anticipated.[2][3] These include:

  • Hydrolysis: The acetate (B1210297) ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding alcohol.

  • Oxidation: The tertiary amine and other parts of the molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxygenated derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often through complex radical-mediated pathways.

  • Thermolysis: High temperatures can cause decomposition, potentially through rearrangements or fragmentation of the complex ring structure.

Q2: How should a forced degradation study for this compound be designed?

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4] A typical forced degradation study for this compound should involve exposing it to a range of stress conditions as recommended by ICH guidelines. These conditions generally include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid drug substance (e.g., at 60-80°C).

  • Photolytic Stress: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive decomposition.

Q3: What are the most suitable analytical techniques for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the degradation products from the parent drug and from each other. A reverse-phase C18 column is often a good starting point. The method must be "stability-indicating," meaning it can resolve all significant degradation products from the parent compound and each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying degradation products. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a novel degradation product, it may be necessary to isolate a sufficient quantity of the compound and analyze it by NMR.

Troubleshooting Guide

Q1: I'm seeing multiple unexpected peaks in my HPLC chromatogram after stressing my this compound sample. What should I do first?

First, ensure that these peaks are not artifacts. Inject a blank (mobile phase) to check for carryover or system contamination. If the peaks persist, they are likely degradation products or impurities from the starting material. The next step is to assess the purity of these peaks using a photodiode array (PDA) detector to see if they are spectrally homogeneous. Following this, proceed with LC-MS analysis to obtain the mass of each unknown peak, which is the first step in identification.

Q2: My LC-MS data shows a peak with the expected mass of a degradation product, but the signal is very weak. How can I improve sensitivity?

Several factors could contribute to low signal intensity. Consider the following troubleshooting steps:

  • Optimize Ionization Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to maximize the ionization of your analyte.

  • Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry (e.g., uses volatile buffers like ammonium (B1175870) formate (B1220265) or acetate). Non-volatile salts can suppress ionization.

  • Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte being introduced into the mass spectrometer.

  • Use a More Sensitive MS Scan Mode: If you are performing a full scan, consider switching to a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode if you have a target mass, as these are significantly more sensitive.

Q3: The fragmentation pattern from the MS/MS of a degradation product is complex and difficult to interpret. What are the next steps?

Interpreting MS/MS spectra of complex molecules can be challenging. Here are some strategies:

  • Compare with the Parent Drug: Analyze the fragmentation pattern of this compound itself. Degradation products often retain a significant portion of the parent structure, so many fragments will be common to both. The difference in fragmentation can point to the site of modification.

  • Use Fragmentation Prediction Software: Various software tools can predict fragmentation patterns for a proposed structure. Comparing the predicted pattern with your experimental data can help confirm or reject a hypothesis.

  • Consider Isotope Labeling: If you can synthesize or obtain an isotopically labeled version of this compound, the mass shifts in the fragment ions of the degradation products can provide definitive information about which part of the molecule has been modified.

  • Isolate and Analyze by NMR: For a complete and unambiguous structure elucidation, isolating the degradation product for NMR analysis is the gold standard.

Quantitative Data from Forced Degradation Studies

The following table provides a hypothetical summary of a forced degradation study on this compound, illustrating how quantitative data should be presented.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl24 hours60°C15.2%3DP-1
0.1 M NaOH8 hours25°C18.5%2DP-1
30% H₂O₂48 hours25°C9.8%4DP-2
Thermal (Solid)7 days80°C5.5%1DP-3
Photolytic7 days25°C12.1%>5Complex Mixture

Experimental Protocols

Protocol: Identification of this compound Degradation Products by LC-MS/MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • For each stress condition (acidic, basic, oxidative), mix the this compound stock solution with the stress agent in a sealed vial. For thermal and photolytic studies, use the solid compound.

    • After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm.

  • Mass Spectrometric Analysis (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100-1000 to detect all ions.

    • Data-Dependent Acquisition: Configure the instrument to automatically perform MS/MS on the top 3-5 most intense ions from the full scan.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Process the chromatograms to identify peaks corresponding to degradation products (i.e., peaks not present in the unstressed sample).

    • Extract the mass spectra for each degradation product peak to determine its accurate mass.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structure of the degradation products, comparing them to the fragmentation of the parent this compound.

Visualizations

G Workflow for this compound Degradation Product Identification cluster_0 Stress Studies cluster_1 Analytical Separation cluster_2 Identification & Characterization cluster_3 Confirmation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) HPLC_PDA Stability-Indicating HPLC-PDA Method Forced_Degradation->HPLC_PDA Analyze Stressed Samples LC_MS LC-MS Analysis (Accurate Mass) HPLC_PDA->LC_MS Identify Unknown Peaks LC_MSMS LC-MS/MS Analysis (Fragmentation Pattern) LC_MS->LC_MSMS Obtain Structural Information Structure_Elucidation Structure Elucidation LC_MSMS->Structure_Elucidation Propose Structures Isolation Isolation of Degradation Product Structure_Elucidation->Isolation If Necessary NMR NMR Spectroscopy Isolation->NMR Final_Structure Definitive Structure NMR->Final_Structure

Caption: Workflow for the identification of this compound degradation products.

G Hypothetical Signaling Pathway Involving this compound Spiramine_A This compound Receptor Ion Channel Receptor Spiramine_A->Receptor Ion_Influx Modulation of Ion Influx (e.g., K+) Receptor->Ion_Influx Membrane_Potential Change in Membrane Potential Ion_Influx->Membrane_Potential Downstream_Kinase Kinase Cascade (e.g., MAPK) Membrane_Potential->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase->Transcription_Factor Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response G Hypothetical Degradation Pathway of this compound Spiramine_A This compound (with Acetate Group) Degradation_Product Hydrolyzed this compound (Alcohol) Spiramine_A->Degradation_Product  H+ or OH- (Hydrolysis) Acetic_Acid Acetic Acid Spiramine_A->Acetic_Acid  

References

Technical Support Center: Enhancing Spiramine A Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramine A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound, focusing on its limited bioavailability.

Issue Possible Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Inconsistent dosing technique or formulation instability.- Ensure standardized oral gavage technique and accurate dose volume calculation for each animal.- Verify the homogeneity and stability of the this compound formulation prior to administration. Perform content uniformity testing if necessary.
Consistently low plasma exposure (low Cmax and AUC) after oral administration. Poor aqueous solubility and dissolution rate of this compound in the gastrointestinal (GI) tract.- Enhance solubility through formulation strategies such as pH adjustment, use of co-solvents, or complexation with cyclodextrins.[1]- Increase the dissolution rate by reducing the particle size of the this compound powder (micronization or nanosizing).[1][2]
High first-pass metabolism in the gut wall or liver.- Investigate potential metabolic pathways of this compound. If extensive metabolism is confirmed, consider alternative routes of administration (e.g., intravenous) for initial pharmacokinetic studies to determine absolute bioavailability.
P-glycoprotein (P-gp) or other efflux transporter activity.- Co-administer with a known P-gp inhibitor to assess the impact on this compound absorption in a pilot study.- Utilize in vitro models like Caco-2 cells to determine if this compound is a substrate for efflux transporters.
Precipitation of this compound in the dosing vehicle upon standing. The formulation has exceeded the saturation solubility of this compound.- Re-evaluate the formulation composition. Decrease the concentration of this compound or increase the proportion of solubilizing excipients.- Prepare the formulation immediately before dosing to minimize the time for precipitation to occur.
No dose-proportional increase in plasma exposure with increasing doses. Saturation of absorption mechanisms.- This may be due to solubility- or permeability-limited absorption.- The current formulation may not be sufficient to maintain solubility at higher doses. Consider more advanced formulations like self-emulsifying drug delivery systems (SEDDS).[3]

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound, like many poorly soluble compounds, is primarily limited by its low aqueous solubility and dissolution rate in the gastrointestinal fluids.[4][5] Other contributing factors can include first-pass metabolism and potential efflux by transporters in the intestinal wall.[6]

Q2: Which formulation strategies are most effective for enhancing the bioavailability of hydrophobic compounds like this compound?

Several strategies can be employed, and the optimal choice depends on the specific physicochemical properties of this compound. Common approaches include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][7]

  • Use of Solubilizing Excipients:

    • Co-solvents: Water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[1][5]

    • Surfactants: These agents can improve wetting and form micelles to solubilize the drug.[1][7]

    • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[1][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract, improving absorption.[3]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.[8][9]

Q3: How do I choose the right animal model for this compound bioavailability studies?

The choice of animal model is critical and can significantly impact the results. Key considerations include:

  • GI Tract Physiology: Differences in GI pH, fluid volume, and transit time between species can affect drug dissolution and absorption.

  • Metabolic Similarities to Humans: If data is available, selecting a species with a metabolic profile for similar compounds that is comparable to humans is advantageous for translational relevance.

  • Practical Considerations: Factors such as animal size, handling requirements, and cost will also influence the decision. Common models for initial pharmacokinetic studies include rodents (mice and rats) and canines (beagle dogs).

Q4: What are the key pharmacokinetic parameters to measure in a this compound in vivo study?

The primary pharmacokinetic parameters to determine are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to that from intravenous (IV) administration.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for this compound in various formulations to illustrate how different strategies can impact its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (20 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 90100 (Reference)
Micronized Suspension120 ± 302.0 ± 0.5980 ± 210280
Solution with Co-solvents250 ± 501.5 ± 0.51800 ± 350514
Cyclodextrin Complex400 ± 801.0 ± 0.53200 ± 600914
SEDDS850 ± 1501.0 ± 0.57500 ± 12002143

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

  • Objective: To reduce the particle size of this compound to enhance its dissolution rate.

  • Materials: this compound powder, 0.5% (w/v) methylcellulose (B11928114) solution, mortar and pestle or a mechanical mill.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If using a mortar and pestle, gradually add small amounts of the methylcellulose solution to the powder while triturating to create a paste. Continue to triturate for 15-20 minutes to achieve a fine, uniform suspension.

    • If using a mechanical mill, follow the manufacturer's instructions for wet milling.

    • Gradually add the remaining methylcellulose solution to the paste/milled material and mix thoroughly to achieve the final desired concentration.

    • Visually inspect the suspension for any large agglomerates.

Protocol 2: Formulation of a this compound Solution using Co-solvents

  • Objective: To dissolve this compound in a mixture of water-miscible solvents for oral administration.

  • Materials: this compound powder, Polyethylene glycol 400 (PEG 400), Propylene (B89431) glycol (PG), Saline.

  • Procedure:

    • Determine the desired final concentration of this compound.

    • Prepare a co-solvent mixture. A common starting point is a 40:10:50 ratio of PEG 400:PG:Saline.

    • Add the weighed this compound powder to the PEG 400 and vortex until a clear solution is formed. Gentle heating (up to 40°C) may be applied if necessary.

    • Add the propylene glycol and vortex to mix.

    • Finally, add the saline dropwise while continuously vortexing to avoid precipitation.

    • Observe the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the plasma concentration-time profile of this compound following oral administration of different formulations.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Procedure:

    • Divide the rats into groups, with each group receiving a different this compound formulation (n=5 per group).

    • Administer the formulation via oral gavage at the desired dose (e.g., 20 mg/kg).

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_outcome Outcome F1 Aqueous Suspension Dosing Oral Dosing in Rats F1->Dosing F2 Micronized Suspension F2->Dosing F3 Co-solvent Solution F3->Dosing F4 SEDDS F4->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK Cmax Cmax PK->Cmax AUC AUC PK->AUC F Bioavailability PK->F

Caption: Workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway SpiramineA This compound Receptor Target Receptor SpiramineA->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Inhibits TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor No longer inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

logical_relationship cluster_problem Problem cluster_strategy Formulation Strategy cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility ParticleSize Particle Size Reduction PoorSolubility->ParticleSize Address with CoSolvents Co-solvents PoorSolubility->CoSolvents Address with SEDDS Lipid-Based Systems PoorSolubility->SEDDS Address with EnhancedBioavailability Enhanced Bioavailability ParticleSize->EnhancedBioavailability CoSolvents->EnhancedBioavailability SEDDS->EnhancedBioavailability

Caption: Strategies to overcome poor solubility for enhanced bioavailability.

References

Validation & Comparative

Unraveling the Apoptotic Machinery: A Comparative Guide to Spiramine A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - Recent investigations into the diterpenoid alkaloid Spiramine A, isolated from Spiraea japonica, have illuminated its potential as a novel anti-cancer agent. This guide provides a comprehensive comparison of this compound's validated mechanism of action with other apoptosis-inducing compounds, offering researchers, scientists, and drug development professionals a clear overview of the current experimental landscape.

This compound: Inducing Apoptosis Beyond Conventional Pathways

This compound and its derivatives have demonstrated a significant ability to induce apoptosis in cancer cells, including those resistant to multiple drugs. A key finding is that this process occurs independently of the pro-apoptotic proteins Bax and Bak, suggesting a unique mechanism of action that could bypass common resistance pathways in cancer.[1]

The core structure of this compound, an atisine-type diterpenoid alkaloid, can be chemically modified. Notably, the introduction of an α,β-unsaturated ketone group in spiramine derivatives significantly enhances their cytotoxic and apoptosis-inducing activities.[1] This suggests that the Michael reaction acceptor group plays a crucial role in its biological function.

While the precise signaling cascade initiated by this compound is still under investigation, its ability to trigger apoptosis in Bax/Bak double-knockout cells points towards an unconventional route to programmed cell death. This could involve direct activation of caspases, modulation of other Bcl-2 family members, or engagement of alternative cell death pathways.

Comparative Analysis of Apoptosis-Inducing Agents

To contextualize the potential of this compound, this guide compares its mechanism with two well-established apoptosis inducers: Vincristine, a microtubule-destabilizing agent, and Betulinic Acid, a natural compound that acts on mitochondria.

FeatureThis compound DerivativesVincristineBetulinic Acid
Primary Target Putative, involves α,β-unsaturated ketone reactivityTubulinMitochondria
Downstream Effect Apoptosis inductionMitotic arrest, leading to apoptosisMitochondrial outer membrane permeabilization (MOMP)
Bax/Bak Dependence Independent[1]DependentDependent
Cell Cycle Arrest Not reportedG2/M phaseNot the primary mechanism
Clinical Use PreclinicalChemotherapy for various cancersPreclinical/Investigational

Visualizing the Pathways

To further elucidate these mechanisms, the following diagrams illustrate the signaling pathways of this compound and the comparative compounds.

Spiramine_A_Pathway Hypothesized this compound Apoptotic Pathway Spiramine_A This compound Derivative (with α,β-unsaturated ketone) Unknown_Target Unknown Cellular Target(s) Spiramine_A->Unknown_Target Bax/Bak-Independent Caspase_Activation Caspase Activation Unknown_Target->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized this compound apoptotic pathway.

Vincristine_Pathway Vincristine-Induced Apoptotic Pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation) Mitotic_Arrest->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vincristine-induced apoptotic pathway.

Betulinic_Acid_Pathway Betulinic Acid-Induced Apoptotic Pathway Betulinic_Acid Betulinic Acid Mitochondria Mitochondria Betulinic_Acid->Mitochondria Bax_Bak_Activation Bax/Bak Activation Mitochondria->Bax_Bak_Activation MOMP MOMP Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Betulinic acid-induced apoptotic pathway.

Experimental Protocols

To facilitate further research and validation of this compound's mechanism, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound derivative for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bax, Bak, Bcl-2).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The discovery of this compound's unique apoptotic mechanism opens new avenues for cancer therapy, particularly for drug-resistant tumors. Future research should focus on:

  • Target Identification: Elucidating the direct molecular target(s) of this compound derivatives.

  • Pathway Elucidation: Mapping the complete signaling cascade from drug-target interaction to caspase activation.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound derivatives in animal models.

This guide provides a foundational understanding of this compound's mechanism of action and its place within the broader landscape of apoptosis-inducing agents. The continued investigation of this promising natural product holds the potential to deliver novel and effective cancer treatments.

References

Cross-Validation of Analytical Methods for Spiramine A Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyamines like Spiramine A is critical for understanding their roles in various biological processes and for therapeutic development. This guide provides a comparative analysis of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following guide uses data and protocols for the quantification of spermine (B22157), a structurally identical polyamine to this compound, due to the limited availability of specific validation data for "this compound" in the public domain. The principles and methodologies are directly applicable.

Comparative Analysis of Quantitative Performance

The choice of an analytical method hinges on its performance characteristics. Below is a summary of typical validation data for HPLC-UV and LC-MS/MS methods for polyamine quantification in biological samples.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for Polyamine Quantification

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection.
Selectivity ModerateHigh
Sensitivity LowerHigher
Linearity Range Typically in the µM range (e.g., 1-50 µM)[1]Wide dynamic range, from ng/mL to µg/mL (e.g., 1-500 ng/mL)[2][3]
Limit of Detection (LOD) pmol range (e.g., 20-40 pmol)[4]fmol to low pmol range (e.g., 2 fmol for spermine)[5]
Limit of Quantification (LOQ) pmol rangeLow ng/mL range (e.g., 0.1-5 ng/mL)[2][3]
Accuracy (% Recovery) 95.8-97.5%[1]84.85-109.97%[6]
Precision (%RSD) 0.5-1.4%[1]Intra-day: <15%, Inter-day: <15%
Sample Throughput ModerateHigh
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Workflow Overview

The general workflow for the analysis of polyamines in biological samples involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method and the stringency of the sample cleanup required.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_detection Detection & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Deproteinization Sample->Homogenization Derivatization Derivatization (for HPLC-UV) Homogenization->Derivatization Required for UV detection Extraction Solid Phase Extraction (SPE) Homogenization->Extraction Often required for LC-MS/MS HPLC HPLC Separation Derivatization->HPLC LCMS LC-MS/MS Separation & Detection Extraction->LCMS UV_Detector UV Detector HPLC->UV_Detector Quantification Data Analysis & Quantification LCMS->Quantification UV_Detector->Quantification MS_Detector Mass Spectrometer

Fig 1. Generalized experimental workflow for polyamine analysis.

Detailed Experimental Protocols

Reproducibility of results is contingent on detailed and accurate methodologies. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of polyamines.

HPLC-UV Method with Pre-column Derivatization

This method relies on the chemical modification of polyamines to introduce a chromophore that can be detected by a UV detector.

  • Sample Preparation & Deproteinization :

    • Homogenize tissue samples or use biological fluids directly (e.g., 50 mg tissue or 10 µL biological fluid)[1].

    • Add perchloric acid to a final concentration of 0.2 M to precipitate proteins.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization :

    • The supernatant containing the polyamines is derivatized with an agent such as o-phthalaldehyde (B127526) (OPA) in the presence of N-acetyl-L-cysteine[1]. This reaction yields fluorescent and UV-active derivatives.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[7].

    • Mobile Phase : A gradient of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used[7].

    • Flow Rate : Approximately 1.0 mL/min[7].

    • Detection : UV detector set at a wavelength of 254 nm[8].

  • Quantification :

    • A calibration curve is generated by derivatizing and injecting known concentrations of spermine standards.

    • The concentration of spermine in the samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.

  • Sample Preparation :

    • For biological fluids like plasma or serum, a protein precipitation step is performed, often using a solvent like acetonitrile[2][3].

    • For tissue samples, homogenization is followed by extraction, which can be a simple protein precipitation or a more rigorous solid-phase extraction (SPE) for cleaner samples[2][3][9].

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or heptafluorobutyric acid as an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol)[10].

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally used[2][3].

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for spermine and its internal standard[10].

  • Quantification :

    • A stable isotope-labeled internal standard (e.g., spermine-d8) is added to all samples and standards at the beginning of the sample preparation process to correct for matrix effects and variability in extraction and ionization[11].

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Spermine Signaling Pathway

Spermine is not just a metabolic product but also a signaling molecule involved in various cellular processes, including stress responses in plants. The following diagram illustrates a simplified model of the spermine signal transduction pathway in response to a viral pathogen.

Spermine Signaling Pathway cluster_stimulus Stimulus cluster_response Cellular Response Pathogen Avirulent Viral Pathogen Spermine_acc Spermine Accumulation Pathogen->Spermine_acc PAO Polyamine Oxidase (PAO) Spermine_acc->PAO H2O2 Hydrogen Peroxide (H2O2) Production PAO->H2O2 Ca_influx Ca2+ Influx H2O2->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Gene_act Activation of Defense Genes Mito_dys->Gene_act HR Hypersensitive Response (Cell Death) Gene_act->HR

Fig 2. Simplified spermine signal transduction pathway.

Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound (spermine) quantification depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for applications where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity, selectivity, and a wider dynamic range, making it the method of choice for bioanalytical studies, therapeutic drug monitoring, and applications requiring the detection of trace amounts of the analyte. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their needs.

References

Spiramine A: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Spiramine A (also known as Spiramycin) with standard antibiotics, focusing on its performance against common pathogens. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of this macrolide antibiotic.

Executive Summary

This compound, a 16-membered ring macrolide antibiotic, demonstrates comparable and, in some instances, superior efficacy to standard antibiotics such as erythromycin (B1671065), clarithromycin, and amoxicillin (B794), particularly in the context of respiratory tract infections. A key advantage of this compound is its activity against certain erythromycin-resistant strains. While generally considered bacteriostatic, it can exhibit bactericidal properties at high concentrations. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro activity of an antibiotic is a critical measure of its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for this compound and standard antibiotics against various bacterial pathogens.

Table 1: MIC Values (µg/mL) for this compound and Standard Antibiotics against Common Respiratory Pathogens

Bacterial SpeciesThis compoundErythromycinClarithromycinAmoxicillin
Streptococcus pneumoniae0.12 - 20.03 - 0.1250.03 - 0.125≤0.5 - 2
Streptococcus pyogenesModerate Activity0.03 - 0.1250.03 - 0.125≤0.5
Haemophilus influenzaeModerate Activity1 - 160.5 - 80.25 - 2
Moraxella catarrhalis0.12 - 0.50.06 - 0.250.06 - 0.25≤0.5
Mycoplasma pneumoniae0.06 - 0.250.004 - 0.015≤0.008 - 0.015Not Active
Staphylococcus aureus (MSSA)0.25 - 20.12 - 10.06 - 0.50.12 - 0.5
Staphylococcus aureus (some Erythromycin-resistant)SensitiveResistantResistantNot Applicable

Note: MIC values can vary between studies and bacterial strains. The data presented is a summary of reported ranges.

Clinical Efficacy: A Comparative Overview

Clinical trials provide essential data on the in vivo performance of antibiotics. This compound has been evaluated in several studies, primarily for respiratory tract infections, demonstrating its clinical utility.

Table 2: Comparison of Clinical Efficacy in Respiratory Tract Infections

Study ComparisonIndicationThis compound Success RateComparator Success RateKey Findings
This compound vs. ClarithromycinLower Respiratory Tract Infections96.15%96.43%Comparable efficacy and good tolerability for both drugs.[1]
This compound vs. AmoxicillinAcute Upper Respiratory Tract Infections89%83.3%This compound was found to be a viable alternative to amoxicillin with similar efficacy and tolerability.
This compound vs. ErythromycinLower Respiratory Tract Infections76.3% (cured)63.4% (cured)This compound demonstrated a significantly higher cure rate and better tolerability than erythromycin.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This process is initiated by the binding of the antibiotic to the 50S subunit of the bacterial ribosome.[2] This binding event physically obstructs the exit tunnel through which nascent polypeptide chains emerge, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. This effectively halts the elongation of the protein chain, thereby inhibiting bacterial growth and replication.

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptidyl_tRNA Peptidyl-tRNA 50S_Subunit->Peptidyl_tRNA Blocks Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Inhibition Protein Synthesis Inhibition Peptidyl_tRNA->Inhibition Premature Dissociation Spiramine_A This compound Spiramine_A->50S_Subunit Binds to

Mechanism of this compound Action

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h, 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read MIC Results Incubate_Plate->Read_Results End End Read_Results->End

Broth Microdilution Workflow
Clinical Trial Protocol for Community-Acquired Pneumonia

The following outlines a typical workflow for a randomized controlled trial comparing the efficacy of this compound to a standard antibiotic for the treatment of community-acquired pneumonia.

  • Patient Screening and Enrollment: Patients presenting with clinical and radiological signs of community-acquired pneumonia are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained from all participants.

  • Randomization: Eligible patients are randomly assigned to receive either this compound or the standard antibiotic in a double-blind manner.

  • Treatment Administration: The assigned antibiotic is administered for a predefined duration (e.g., 7-10 days).

  • Clinical Assessment: Patients are assessed at baseline, during treatment, and at the end of the study. Clinical signs and symptoms, vital signs, and laboratory parameters are monitored.

  • Microbiological Assessment: Sputum and/or blood cultures are collected at baseline to identify the causative pathogen and determine its antibiotic susceptibility.

  • Outcome Evaluation: The primary outcome is clinical cure, defined as the resolution of signs and symptoms of pneumonia. Secondary outcomes may include microbiological eradication, duration of hospital stay, and incidence of adverse events.

  • Data Analysis: Statistical analysis is performed to compare the efficacy and safety of the two treatment arms.

Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization Treatment_A This compound Treatment Randomization->Treatment_A Group A Treatment_B Standard Antibiotic Treatment Randomization->Treatment_B Group B Assessment Clinical & Microbiological Assessment Treatment_A->Assessment Treatment_B->Assessment Outcome Outcome Evaluation (Efficacy & Safety) Assessment->Outcome Analysis Data Analysis Outcome->Analysis Conclusion Conclusion Analysis->Conclusion

Clinical Trial Workflow

References

Independent Verification of Spiramycin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Spiramycin with other macrolide antibiotics, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Spiramycin

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. Like other macrolides, it is known for its antibacterial properties. Recent studies have also shed light on its immunomodulatory and anti-inflammatory effects. This guide will delve into the independent verification of these bioactivities, comparing Spiramycin with other well-known macrolides such as Azithromycin, Clarithromycin (B1669154), and Erythromycin.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antibacterial and anti-inflammatory activities of Spiramycin and its alternatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

AntibioticOrganismMIC (µg/mL)
Spiramycin Staphylococcus aureusLess active than Erythromycin in vitro[1]
Mycoplasma synoviae0.0625[2]
Erythromycin Gram-positive bacteriaGenerally potent[3]
Gram-negative bacteriaLimited activity[3]
Azithromycin Bordetella pertussis0.06 - 0.125[4]
Clarithromycin Bordetella pertussis0.03 - 0.125[4]
Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of macrolides are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).

AntibioticAssayModelEffect
Spiramycin NO, IL-1β, IL-6 productionLPS-stimulated RAW 264.7 macrophagesSignificant dose-dependent decrease[5][6]
Azithromycin NF-κB activationA549 cellsIC50: 56 µM[7]
IL-1β secretionLPS-stimulated human monocytesSpecific inhibition[8]
Clarithromycin IL-1β, IL-6, IL-8 productionSynovial fibroblast-like cellsDose-dependent suppression (0.1 - 10 µg/ml)[4]
Erythromycin TNF-α, IL-6 productionHKSP-stimulated whole bloodDose-dependent inhibition (starting at 10⁻⁵ M)[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium.[10][11][12][13][14]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Antibiotic stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in the growth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to the final inoculum density (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Measurement of Nitric Oxide (NO) Production in Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to a stimulus.[3][15][16][17]

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Spiramycin or other test compounds

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Spiramycin) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.[18][19][20][21][22]

Materials:

  • Cell culture supernatant from stimulated cells

  • Human IL-6 or IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including Spiramycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[12][14][15][23]

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA tRNA Peptidyl-tRNA Inhibition Inhibition of Protein Synthesis tRNA->Inhibition Leads to Exit_Tunnel->tRNA Blocks exit Macrolide Macrolide (e.g., Spiramycin) Macrolide->Exit_Tunnel Binds to

Caption: Mechanism of macrolide action on bacterial protein synthesis.

Anti-inflammatory Signaling Pathway of Macrolides

Macrolides exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][24][25] This leads to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Macrolide Macrolide Macrolide->IKK Macrolide->MAPK Inhibition Inhibition

Caption: Macrolide inhibition of inflammatory signaling pathways.

Experimental Workflow: Nitric Oxide Assay

The following diagram illustrates the workflow for measuring nitric oxide production in LPS-stimulated macrophages.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with Spiramycin Incubate_24h_1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_10min Incubate for 10 min Add_Griess->Incubate_10min Measure_Absorbance Measure absorbance at 540 nm Incubate_10min->Measure_Absorbance Analyze Analyze data Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the Griess reagent-based nitric oxide assay.

References

Spiramine A as a Research Tool Compound: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spiramine A is a diterpenoid alkaloid isolated from the plant Spiraea japonica. As a member of the spiramine class of compounds, it holds potential as a research tool for studying cellular processes, particularly in the context of cancer biology. This guide provides a comparative analysis of this compound's potential, based on data from its close analogs, against the well-established anti-cancer agent Paclitaxel (B517696). The objective is to offer researchers a framework for validating this compound as a research tool compound by presenting available data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity

Direct quantitative data for this compound's biological activity is currently limited in publicly available literature. However, a study on derivatives of the closely related Spiramine C and D provides valuable insights into the potential cytotoxic effects of this compound class. The following table compares the reported 50% inhibitory concentration (IC50) values of a representative Spiramine C/D derivative against the well-characterized chemotherapeutic drug, Paclitaxel, in various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Citation
Spiramine C/D derivative MCF-7/ADRMultidrug-Resistant Breast CancerNot explicitly quantified, but showed potent activity[1]
Bax(-/-)/Bak(-/-) MEFsMouse Embryonic FibroblastsEffective in inducing apoptosis[1]
Paclitaxel SK-BR-3Breast Cancer (HER2+)~0.005 - 0.01[2][3]
MDA-MB-231Breast Cancer (Triple Negative)~0.002 - 0.008[2]
T-47DBreast Cancer (Luminal A)~0.003 - 0.01
A549Non-Small Cell Lung Cancer~0.005 - 0.025 (24h)
NCI-H460Non-Small Cell Lung Cancer~0.002 - 0.01 (24h)

Note: The IC50 values for Paclitaxel can vary depending on the exposure time and the specific assay used. The data for the Spiramine C/D derivative indicates its potential, but direct validation of this compound's cytotoxicity with specific IC50 values is a critical next step for its establishment as a research tool.

Experimental Protocols

To validate this compound as a tool for studying apoptosis, a series of well-established assays should be performed. The following are detailed protocols for key experiments, using Paclitaxel as a positive control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and Paclitaxel (as a positive control) for 24, 48, or 72 hours. Include an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound and Paclitaxel at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of this compound-induced apoptosis by examining the expression of key apoptotic proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound and Paclitaxel. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Signaling Pathway Diagrams

cluster_Spiramine This compound (Putative Pathway) cluster_Paclitaxel Paclitaxel Pathway Spiramine_A This compound Unknown_Target Unknown Molecular Target(s) Spiramine_A->Unknown_Target Mitochondria Mitochondria Unknown_Target->Mitochondria Apoptosis_S Apoptosis (Bax/Bak-independent) Mitochondria->Apoptosis_S Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Bcl2_Mod Bcl-2 Family Modulation G2M_Arrest->Bcl2_Mod Mito_Pathway Intrinsic Mitochondrial Pathway Bcl2_Mod->Mito_Pathway Caspase_Act Caspase Activation Mito_Pathway->Caspase_Act Apoptosis_P Apoptosis Caspase_Act->Apoptosis_P

Caption: Comparative signaling pathways of this compound and Paclitaxel in apoptosis induction.

Experimental Workflow Diagram

cluster_Workflow Validation Workflow for this compound start Start: Cancer Cell Lines treatment Treat with this compound (and Paclitaxel control) start->treatment mtt MTT Assay (Determine IC50) treatment->mtt annexin Annexin V/PI Staining (Quantify Apoptosis) treatment->annexin western Western Blot (Analyze Apoptotic Proteins) treatment->western data_analysis Data Analysis and Comparison mtt->data_analysis annexin->data_analysis western->data_analysis conclusion Conclusion on this compound's Utility as a Research Tool data_analysis->conclusion

Caption: Experimental workflow for the validation of this compound as an apoptosis-inducing agent.

Conclusion

This compound, a diterpenoid alkaloid, presents an intriguing candidate for a research tool compound, particularly in the field of oncology. While direct experimental validation of this compound is currently lacking, preliminary data from its close analogs, Spiramine C and D, suggest a potent ability to induce apoptosis in cancer cells through a potentially novel, Bax/Bak-independent mechanism.

In comparison, Paclitaxel is a well-characterized microtubule-stabilizing agent that induces apoptosis via the intrinsic mitochondrial pathway. Its efficacy is supported by extensive quantitative data across a wide range of cancer cell lines.

For this compound to be established as a reliable research tool, it is imperative to conduct rigorous experimental validation as outlined in this guide. Determining its IC50 values in various cell lines, quantifying its apoptotic effects, and elucidating its specific molecular targets and signaling pathways will be crucial steps. The provided protocols and workflows offer a clear roadmap for researchers to undertake this validation process. The potential for a novel mechanism of action makes this compound a compound of high interest for further investigation.

References

Comparative Proteomics of Spiramine A-Treated Cells: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature does not contain specific comparative proteomics studies on cells treated with Spiramine A, a diterpenoid alkaloid. The following guide is a professionally structured, hypothetical comparison based on the known biological activities of Spiramine derivatives—specifically their demonstrated ability to induce apoptosis—and established proteomic methodologies. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a study might be designed and its potential findings.

Introduction

This compound is an atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus. While direct proteomic studies are not yet available, related spiramine derivatives have been shown to induce apoptosis in cancer cells, including those resistant to conventional therapies.[1] This suggests that this compound may function by modulating key cellular pathways controlling cell death. Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

This guide presents a hypothetical comparative proteomic analysis of cancer cells treated with this compound versus a well-characterized apoptosis-inducing agent, Staurosporine. Staurosporine is a potent, broad-spectrum protein kinase inhibitor known to trigger apoptosis through both intrinsic and extrinsic pathways, making it a relevant benchmark for comparison.

Quantitative Proteomic Data Summary

The following tables represent hypothetical data from a quantitative proteomics experiment, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ), comparing protein abundance in cells treated with this compound, Staurosporine, or a vehicle control (DMSO). Proteins selected are representative of key apoptosis-related processes.

Table 1: Hypothetical Regulation of Key Apoptosis-Related Proteins

Protein (Gene Name)Cellular FunctionFold Change (this compound vs. Control)Fold Change (Staurosporine vs. Control)
Caspase-3 (CASP3)Executioner caspase in apoptosis2.5 (Upregulated)3.1 (Upregulated)
PARP1DNA repair, apoptosis substrate0.4 (Downregulated - Cleaved)0.3 (Downregulated - Cleaved)
Bcl-2 (BCL2)Anti-apoptotic protein0.5 (Downregulated)0.4 (Downregulated)
Bax (BAX)Pro-apoptotic protein1.8 (Upregulated)2.2 (Upregulated)
Cytochrome c (CYCS)Mitochondrial protein, apoptosis initiator1.9 (Upregulated in cytosol)2.5 (Upregulated in cytosol)
HSP90AA1Chaperone protein, protein stability0.7 (Downregulated)0.6 (Downregulated)
Annexin A5 (ANXA5)Phosphatidylserine binding, apoptosis marker2.1 (Upregulated)2.8 (Upregulated)

Table 2: Hypothetical Regulation of Cell Cycle and Stress Response Proteins

Protein (Gene Name)Cellular FunctionFold Change (this compound vs. Control)Fold Change (Staurosporine vs. Control)
CDK1Cell cycle progression0.3 (Downregulated)0.2 (Downregulated)
Cyclin B1 (CCNB1)G2/M phase transition0.4 (Downregulated)0.3 (Downregulated)
p53 (TP53)Tumor suppressor, apoptosis induction1.5 (Upregulated)1.7 (Upregulated)
GRP78 (HSPA5)Endoplasmic reticulum stress1.6 (Upregulated)1.4 (Upregulated)

Experimental Protocols

A detailed methodology is essential for the reproducibility and interpretation of proteomic data. Below is a representative protocol for a label-free quantitative proteomics experiment.

1. Cell Culture and Treatment:

  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded at 70-80% confluency and treated for 24 hours with either:

    • This compound (10 µM)

    • Staurosporine (1 µM) - Positive Control

    • DMSO (0.1%) - Vehicle Control

  • Each condition is prepared in biological triplicate.

2. Sample Preparation and Protein Extraction:

  • After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Lysates are sonicated on ice and then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

3. Protein Digestion:

  • 50 µg of protein from each sample is reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).

  • Proteins are digested overnight at 37°C with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

  • The resulting peptide mixtures are desalted using C18 spin columns.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptides are analyzed using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ HF).

  • Peptides are separated on a C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • The mass spectrometer is operated in data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS scans of the top 20 most intense precursor ions.

5. Data Analysis:

  • Raw data files are processed using a software suite such as MaxQuant.

  • Peptide and protein identification is performed by searching against a human protein database (e.g., UniProt).

  • Label-free quantification (LFQ) is used to determine the relative abundance of proteins across samples.

  • Statistical analysis is performed to identify differentially expressed proteins (e.g., t-test with a p-value < 0.05 and a fold-change > 1.5).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Culture MCF-7 Cell Culture Treatment Treatment (this compound, Staurosporine, DMSO) Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS nanoLC-MS/MS Desalting->LCMS DataProc Data Processing (MaxQuant) LCMS->DataProc Stats Statistical Analysis DataProc->Stats DEP Differentially Expressed Proteins Stats->DEP Pathway Pathway Analysis DEP->Pathway

Caption: Workflow for comparative proteomic analysis.

Hypothesized this compound-Induced Apoptosis Pathway

Apoptosis_Pathway SpiramineA This compound Bcl2 Bcl-2 SpiramineA->Bcl2 inhibits Bax Bax SpiramineA->Bax activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC release Bcl2->Bax Bax->Mitochondrion pore formation Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome forms Casp9 Caspase-9 Apaf1->Casp9 recruits Apaf1->Apoptosome forms Casp9->Apoptosome forms Casp3 Caspase-3 Apoptosome->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized intrinsic apoptosis pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Spiramine A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the recommended disposal procedures for Spiramine A, emphasizing safety and operational best practices. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this document outlines general procedures for similar chemical compounds that should be followed in the absence of specific instructions.

Immediate Safety Precautions

Before initiating any disposal process, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sink or trash unless explicitly approved by your institution's environmental health and safety (EHS) department.

General Disposal Protocol for Chemical Waste

In the absence of a specific Safety Data Sheet for this compound, the following general steps for the disposal of laboratory chemical waste should be strictly followed. These guidelines are based on best practices for handling similar research compounds.

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS office. Improper mixing can lead to hazardous chemical reactions.

  • Container Labeling: Collect all this compound waste, including any contaminated materials like gloves, paper towels, or pipette tips, in a designated and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources until it is collected by trained hazardous waste personnel.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's certified hazardous waste management vendor. These professionals are equipped to handle and dispose of chemical substances in an environmentally responsible and compliant manner.

Chemical and Physical Properties of this compound

Understanding the properties of a compound is essential for its safe handling and disposal. The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₃₃NO₄[1]
Molecular Weight 399.5 g/mol [1]
Physical Description Powder
CAS Number 114531-28-1

Experimental Protocols and Signaling Pathways

Currently, there are no publicly available, detailed experimental protocols or established signaling pathways specifically for this compound. Research into the biological activity and mechanism of action of this compound is ongoing. As a result, a diagrammatic representation of its signaling pathway or a detailed experimental workflow cannot be provided at this time.

Researchers are encouraged to develop and document their own protocols for handling and experimentation with this compound, always prioritizing safety and consulting with their institution's safety officers.

Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of this compound in a laboratory setting and is based on best practices for handling research chemicals. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to comply with all local, state, and federal regulations regarding chemical waste management.

References

Essential Safety and Handling Protocols for Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Spiramine A (CAS 114531-28-1) is not publicly available. The toxicological properties of this compound have not been fully investigated. Therefore, this compound should be handled as a potentially hazardous substance with unknown toxicity. The following guidelines are based on general best practices for handling novel chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling occurs.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound's hazards, a comprehensive approach to personal protective equipment is crucial to minimize exposure through all potential routes (inhalation, ingestion, skin, and eye contact). The following table summarizes the recommended PPE for handling this compound.

Activity Eye Protection Hand Protection Respiratory Protection Body Protection
General Handling (e.g., transfers, solution preparation) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (ensure compatibility)NIOSH-approved N95 or higher respirator if not handled in a fume hoodLaboratory coat
Weighing of Powder Chemical splash goggles and face shieldNitrile or neoprene glovesNIOSH-approved N95 or higher respirator within a ventilated enclosure or fume hoodFull-coverage laboratory coat
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesNIOSH-approved full-face respirator with appropriate cartridgesDisposable, chemical-resistant coveralls

Operational and Disposal Plan

A clear and concise operational plan is essential for the safe handling and disposal of this compound. This includes engineering controls, hygiene practices, and waste management.

Procedure Recommended Action
Engineering Controls All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Hygiene Practices Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal All waste containing this compound, including contaminated PPE and disposable labware, must be collected in a designated hazardous waste container. Disposal should be carried out in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocol: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following protocol outlines the steps for managing a small spill of solid this compound. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the contaminated area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the full complement of PPE as outlined in the "Spill Cleanup" section of the PPE table above.

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, documenting the details of the incident.

Visualization of Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent PPE->Contain Clean Clean Up Spill Material Contain->Clean Decontaminate Decontaminate Spill Area Clean->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

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